T-2513
Description
Structure
3D Structure
Properties
IUPAC Name |
(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-3-15-16-10-14(32-9-5-8-26)6-7-20(16)27-22-17(15)12-28-21(22)11-19-18(23(28)29)13-33-24(30)25(19,31)4-2/h6-7,10-11,31H,3-5,8-9,12-13,26H2,1-2H3/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLHHOGJQUVONU-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183018 | |
| Record name | T 2513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288247-87-0 | |
| Record name | T-2513 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288247870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | T 2513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | T-2513 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Y8Q506KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of T-2513
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
T-2513 is a potent, selective, and non-camptothecin small molecule inhibitor of human DNA topoisomerase I. Its primary mechanism of action involves the stabilization of the covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these cleavable complexes. The collision of advancing replication forks with these stalled complexes results in the generation of irreversible double-strand DNA breaks, ultimately triggering S-phase-specific cell cycle arrest and apoptosis. This guide provides a comprehensive overview of the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate the mechanism of action of this compound.
Introduction to this compound
This compound is a synthetic compound that has demonstrated significant anti-tumor activity in preclinical studies. As a topoisomerase I inhibitor, it targets a critical enzyme involved in managing DNA topology during various cellular processes, including replication, transcription, and recombination. Unlike camptothecin and its derivatives, this compound possesses a distinct chemical structure, which may offer a different spectrum of activity and a potentially improved safety profile. Understanding the precise mechanism by which this compound exerts its cytotoxic effects is paramount for its continued development and potential clinical application.
Molecular Mechanism of Action: Targeting Topoisomerase I
The central tenet of this compound's activity is its interaction with the topoisomerase I-DNA covalent complex.
Signaling Pathway of this compound Action
Caption: this compound binds to and stabilizes the topoisomerase I-DNA complex, leading to replication fork collapse, DNA damage, cell cycle arrest, and apoptosis.
Inhibition of Topoisomerase I Catalytic Activity
This compound inhibits the catalytic activity of topoisomerase I, specifically the re-ligation step of its reaction cycle. This leads to the accumulation of single-strand DNA breaks covalently linked to the enzyme.
Stabilization of the Cleavable Complex
The primary mode of action is the stabilization of the "cleavable complex," a transient intermediate in the topoisomerase I catalytic cycle. By binding to this complex, this compound prevents the resealing of the DNA strand, effectively trapping the enzyme on the DNA.
Cellular Effects of this compound
The molecular interaction of this compound with the topoisomerase I-DNA complex translates into profound cellular consequences, primarily affecting rapidly dividing cells.
Induction of DNA Damage
The persistence of stabilized cleavable complexes is particularly detrimental during DNA replication. When a replication fork encounters a this compound-stabilized complex, the single-strand break is converted into a highly cytotoxic double-strand break, a lesion that is difficult for the cell to repair.
S-Phase Specific Cell Cycle Arrest
The generation of double-strand breaks activates the DNA damage response pathways, leading to the arrest of the cell cycle, predominantly in the S-phase. This provides the cell with an opportunity to repair the damage; however, extensive damage ultimately pushes the cell towards apoptosis. The cytotoxic effects of this compound and its metabolites are specific for the S-phase of the cell cycle[1]. This compound interacts directly with the DNA-topoisomerase I cleavable complex to induce S-phase arrest and impair the G0 to G1 transition[1].
Apoptosis Induction
If the DNA damage induced by this compound is beyond repair, the cell undergoes programmed cell death, or apoptosis. This is a key mechanism by which this compound eliminates cancer cells.
Quantitative Data
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The concentration that inhibits 50% of cell growth (GI50) is a key metric for its potency.
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon | 32.1 |
| HT-29 | Colon | 97.6 |
| SK-BR-3 | Breast | 38.6 |
| MKN-1 | Gastric | 15.6 |
| SK-LU-1 | Lung | 111.5 |
| LX-1 | Lung | 15.1 |
| KB | Cervical | 34.0 |
| HeLaS3 | Cervical | 50.9 |
Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound.
In Vitro Cytotoxicity Assay
This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound using a cell-based assay.
Protocol:
-
Cell Seeding: Human cancer cell lines are harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Drug Application: this compound is serially diluted in culture medium and added to the wells in triplicate. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase I Relaxation Assay
This assay directly measures the inhibitory effect of this compound on the catalytic activity of topoisomerase I.
Protocol:
-
Reaction Setup: The reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on a 1% agarose gel.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
DNA Cleavage Assay
This assay is used to determine if this compound stabilizes the topoisomerase I-DNA cleavable complex.
Protocol:
-
Substrate Preparation: A DNA substrate, typically a radiolabeled oligonucleotide or a linearized plasmid, is prepared.
-
Reaction Setup: The reaction includes the DNA substrate, purified topoisomerase I, and this compound at various concentrations in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a specified time to allow for the formation of the cleavable complex.
-
Denaturation: The reaction is terminated by the addition of a denaturing agent, such as SDS, which traps the covalent complex.
-
Electrophoresis: The samples are subjected to denaturing polyacrylamide gel electrophoresis to separate the cleaved DNA fragments.
-
Autoradiography: The gel is exposed to an X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA in the presence of this compound indicates stabilization of the cleavable complex.
Cell Cycle Analysis by Flow Cytometry
This method is employed to assess the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound at its GI50 concentration for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a DNA intercalating dye, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in the S-phase is indicative of this compound's mechanism of action.
Conclusion
This compound is a promising anti-cancer agent that functions as a selective topoisomerase I inhibitor. Its mechanism of action is centered on the stabilization of the topoisomerase I-DNA cleavable complex, which leads to the formation of lethal double-strand DNA breaks during replication. This, in turn, induces S-phase cell cycle arrest and apoptosis. The in-depth understanding of its molecular and cellular effects, supported by robust experimental data, provides a strong rationale for its further investigation as a potential therapeutic agent for the treatment of various cancers. The distinct chemical nature of this compound may offer advantages over existing topoisomerase I inhibitors, warranting continued research and development.
References
The Cellular Target of T-2513: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-2513 is a potent anti-cancer agent that has demonstrated significant cytotoxic activity across a range of human tumor cell lines.[1] This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. This compound is a selective inhibitor of Topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1] Its action leads to the stabilization of the Topoisomerase I-DNA complex, resulting in DNA damage and the induction of apoptosis. Notably, this compound is a derivative of camptothecin and is the active moiety of the prodrug Delimotecan (T-0128).[2] Furthermore, this compound is metabolized to SN-38, which is also a potent Topoisomerase I inhibitor and the active metabolite of Irinotecan.[2][3][4]
Cellular Target: Topoisomerase I
The primary cellular target of this compound is the nuclear enzyme DNA Topoisomerase I (Topo I).[1] Topoisomerase I plays a crucial role in cellular processes by relieving torsional strain in DNA that arises during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.
Mechanism of Action
This compound exerts its cytotoxic effects by acting as a Topoisomerase I "poison." Its mechanism of action involves:
-
Binding to the Topoisomerase I-DNA Complex: this compound intercalates into the DNA at the site of the single-strand break created by Topoisomerase I.
-
Stabilization of the Cleavable Complex: The binding of this compound stabilizes the transient covalent complex formed between Topoisomerase I and the cleaved DNA strand.[1]
-
Inhibition of DNA Religation: This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.
-
Induction of DNA Double-Strand Breaks: When a replication fork encounters this stabilized ternary complex, it leads to the formation of a lethal double-strand break.
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately initiates the apoptotic cascade, leading to programmed cell death.
Quantitative Data
The anti-cancer activity of this compound and its active metabolite, SN-38, has been quantified through various in vitro and in vivo studies.
In Vitro Cytotoxicity of this compound
The growth inhibitory effects of this compound have been evaluated against a panel of human cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon Carcinoma | 32.1 |
| HT-29 | Colon Carcinoma | 97.6 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 |
| MKN-1 | Gastric Adenocarcinoma | 15.6 |
| SK-LU-1 | Lung Adenocarcinoma | 111.5 |
| LX-1 | Lung Carcinoma | 15.1 |
| KB | Oral Epidermoid Carcinoma | 34.0 |
| HeLaS3 | Cervical Carcinoma | 50.9 |
Data sourced from MedchemExpress.[1]
In Vivo Antitumor Activity of this compound
In a Walker-256 carcinoma model, this compound demonstrated significant antitumor activity.
| Parameter | Value |
| ED50 | 23 mg/kg |
Data sourced from MedchemExpress.[1]
Inhibitory Activity of SN-38 (Active Metabolite)
SN-38, the active metabolite of this compound, is a potent inhibitor of DNA and RNA synthesis.
| Activity | IC50 |
| DNA Synthesis Inhibition | 0.077 µM |
| RNA Synthesis Inhibition | 1.3 µM |
Data sourced from MedChemExpress and TargetMol.[3][4][5]
The cytotoxicity of SN-38 has also been determined in human colon carcinoma HT-29 cells.
| Compound | IC50 (nM) |
| SN-38 | 8.8 |
Data sourced from a comparative study of camptothecin derivatives.[6]
Signaling Pathways
The inhibition of Topoisomerase I by this compound initiates a cascade of cellular signaling events, primarily the DNA Damage Response (DDR) and subsequent induction of apoptosis.
DNA Damage Response and Apoptosis Induction
dot
Caption: DNA Damage Response and Apoptosis Pathway Induced by this compound.
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay is used to determine the inhibitory activity of this compound on the catalytic function of Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
This compound stock solution (in DMSO)
-
Sterile deionized water
-
1% Agarose gel in TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 1x Topoisomerase I Reaction Buffer and supercoiled plasmid DNA (e.g., 0.5 µg).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a vehicle (DMSO) control.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of human Topoisomerase I (the amount required to fully relax the DNA under control conditions).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control.
dot
Caption: Workflow for Topoisomerase I Relaxation Assay.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine the cytotoxicity of this compound by measuring the total protein content of treated cells.[7][8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with 1% acetic acid to remove the TCA and unbound components. Air dry the plates completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control to determine the GI50 value.
dot
Caption: Workflow for Sulforhodamine B (SRB) Cytotoxicity Assay.
Conclusion
This compound is a selective Topoisomerase I inhibitor with potent anti-cancer activity. Its mechanism of action, involving the stabilization of the Topoisomerase I-DNA cleavable complex, leads to DNA damage, cell cycle arrest, and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other Topoisomerase I inhibitors. Further investigation into the intricate details of the signaling pathways activated by this compound will continue to enhance our understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SN-38 | NK012 | Topo I inhibitor | TargetMol [targetmol.com]
- 6. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. canvaxbiotech.com [canvaxbiotech.com]
T-2513: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, mechanism of action, and development history of T-2513, a potent topoisomerase I inhibitor. This compound is a semi-synthetic camptothecin analog that has been primarily developed as the active moiety of the prodrug delimotecan (also known as MEN 4901 or T-0128). This document provides a comprehensive overview of its preclinical and clinical development, including experimental methodologies and quantitative data.
Discovery and Initial Synthesis
This compound was first synthesized and characterized at the Discovery Research Laboratory of Tanabe Seiyaku Co., Ltd. in Saitama, Japan.[1] As a derivative of camptothecin, a natural product isolated from the bark of Camptotheca acuminata, this compound was developed as part of research efforts to create novel analogs with improved therapeutic properties.[2] While the precise, step-by-step synthesis protocol for this compound is proprietary, its chemical structure is that of a camptothecin analog.
Mechanism of Action
This compound exerts its cytotoxic effects as a selective inhibitor of topoisomerase I, a crucial enzyme responsible for relaxing supercoiled DNA during replication and transcription.[2][3] The mechanism of action involves the following key steps:
-
Binding to the Topoisomerase I-DNA Complex: this compound covalently binds to the transient complex formed between topoisomerase I and DNA.[2][3]
-
Stabilization of the Cleavable Complex: This binding stabilizes the "cleavable complex," preventing the re-ligation of the single-strand DNA break created by the enzyme.[2]
-
Inhibition of DNA Replication and RNA Synthesis: The accumulation of these stabilized complexes leads to the inhibition of both DNA replication and RNA synthesis.[2][3]
-
Induction of Cell Death: The resulting DNA damage ultimately triggers apoptosis, or programmed cell death.[2][3]
The cytotoxic activity of this compound is specific to the S-phase of the cell cycle, targeting rapidly dividing cancer cells.[2][4]
Preclinical Development and In Vitro Activity
This compound has demonstrated broad cytotoxicity against a variety of human tumor cell lines. The following table summarizes its in vitro activity, presented as GI50 values (the concentration causing 50% growth inhibition).
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon | 32.1 |
| HT-29 | Colon | 97.6 |
| SK-BR-3 | Breast | 38.6 |
| MKN-1 | Gastric | 15.6 |
| SK-LU-1 | Lung | 111.5 |
| LX-1 | Lung | 15.1 |
| KB | Cervical | 34.0 |
| HeLaS3 | Cervical | 50.9 |
| Data from Okuno et al., Cancer Research, 2000.[3] |
Experimental Protocol: In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of this compound was determined using a standard sulforhodamine B (SRB) assay.
Development of the Prodrug Delimotecan (MEN 4901/T-0128)
To improve the pharmacokinetic profile and tumor-targeting of this compound, a macromolecular prodrug, delimotecan (MEN 4901/T-0128), was developed.[1][5] Delimotecan is a conjugate of this compound and carboxymethyl dextran, linked via a triglycine spacer.[1] This formulation was designed to enhance the circulation time of the active drug and promote its accumulation in tumor tissues.[1][6]
Preclinical studies demonstrated that delimotecan is cleaved to release this compound by cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment.[4] This targeted release mechanism contributes to the superior antitumor activity of delimotecan compared to this compound alone in various human tumor xenograft models.[1][6][7] In a Walker-256 carcinoma model, delimotecan was found to be ten times more active than this compound.[1]
Animal Xenograft Studies
The antitumor efficacy of this compound and delimotecan was evaluated in nude mice bearing human tumor xenografts.
Clinical Development of Delimotecan
A Phase I clinical trial of delimotecan was conducted in patients with solid tumors refractory to standard therapy.[4][8] The study aimed to determine the maximum tolerated dose (MTD), safety profile, pharmacokinetics, and preliminary antitumor activity.[4][8]
Delimotecan was administered as a 3-hour intravenous infusion once every 6 weeks.[4][8] The MTD was determined to be 1,800 mg/m².[4][8] Two partial responses were observed in patients with anal cancer and head and neck cancer.[4][8]
Clinical Pharmacokinetics
The pharmacokinetic analysis from the Phase I trial revealed a long terminal half-life for delimotecan and relatively high plasma exposure to the active metabolite this compound.[4][8]
| Parameter | Delimotecan | This compound (from Delimotecan) |
| Terminal Half-life (t½) | 109 hours | - |
| AUC (at 1,800 mg/m²) | Increased linearly with dose | High exposure observed |
| Data from Veltkamp et al., Clinical Cancer Research, 2008.[4] |
Summary and Future Directions
This compound is a potent, S-phase specific topoisomerase I inhibitor discovered by Tanabe Seiyaku. While it exhibits significant in vitro cytotoxicity, its clinical development has focused on its use as the active payload in the prodrug delimotecan. The design of delimotecan aimed to improve the pharmacokinetic properties and tumor targeting of this compound, leading to enhanced antitumor efficacy in preclinical models and promising preliminary results in a Phase I clinical trial. Further clinical investigation of delimotecan is warranted to fully elucidate its therapeutic potential in various solid tumors.
References
- 1. Complete regression of xenografted human carcinomas by camptothecin analogue-carboxymethyl dextran conjugate (T-0128) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MEN4901/T-0128, a new camptothecin derivative-carboxymethyldextran conjugate, has potent antitumor activities in a panel of human tumor xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical and pharmacologic study of the novel prodrug delimotecan (MEN 4901/T-0128) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of T-2513: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-2513 is a potent, selective, and semi-synthetic camptothecin analog that functions as a topoisomerase I inhibitor. It is the active metabolite of the prodrug delimotecan (T-0128). By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces single-strand breaks, which are converted into cytotoxic double-strand breaks during DNA replication. This mechanism leads to S-phase-specific cell cycle arrest and subsequent apoptosis in cancer cells. Preclinical and clinical studies of its prodrug, delimotecan, have demonstrated promising antitumor activity and have provided insights into the pharmacokinetic profile of this compound, which is characterized by a long terminal half-life. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data, supported by detailed experimental protocols and visual representations of key pathways.
Introduction
This compound, with the chemical name 10-(3'-aminopropyloxy)-7-ethyl-(20S)-camptothecin, is a derivative of camptothecin, a natural alkaloid with potent anticancer properties. As a selective inhibitor of topoisomerase I, this compound represents a key player in the development of targeted cancer therapies. It serves as the active moiety of the high-solubility prodrug delimotecan (MEN 4901/T-0128), which was designed for improved pharmacological properties over other clinically available camptothecin analogs like irinotecan (CPT-11)[1]. The strategic design of delimotecan allows for preferential accumulation in tumor tissue, where it is cleaved by the overexpressed enzyme cathepsin B to release this compound, thereby concentrating the cytotoxic effect at the tumor site[1].
Mechanism of Action
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication, transcription, and recombination. The mechanism of action can be summarized in the following steps:
-
Binding to the Topoisomerase I-DNA Complex: this compound covalently binds to and stabilizes the transient intermediate complex formed between topoisomerase I and DNA[1].
-
Inhibition of DNA Religation: This stabilization prevents the religation of the single-strand breaks created by topoisomerase I.
-
Induction of DNA Damage: The persistence of these single-strand breaks leads to the formation of lethal double-strand breaks when the replication fork collides with the stabilized complex during the S-phase of the cell cycle[1].
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to programmed cell death (apoptosis)[1].
References
T-2513: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of the Topoisomerase I Inhibitor T-2513
Abstract
This compound is a potent, selective inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound introduces single-strand breaks, leading to the inhibition of DNA replication and RNA synthesis, and ultimately, cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development and cancer research.
Chemical Structure and Physicochemical Properties
This compound is a synthetic camptothecin analog. Its chemical identity and core properties are summarized in the tables below. The compound is often used in its hydrochloride salt form for improved solubility and stability.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione[1][2] |
| CAS Number | 288247-87-0 (Free Base)[1] |
| 187793-52-8 (Hydrochloride)[3][4] | |
| SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value (Free Base) | Value (Hydrochloride) |
| Molecular Formula | C₂₅H₂₇N₃O₅[1] | C₂₅H₂₈ClN₃O₅[3][4] |
| Molecular Weight | 449.5 g/mol [1] | 485.96 g/mol [4] |
| Physical State | Solid powder | Solid powder |
| Storage Temperature | -20°C[3][4] | -20°C[3][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by targeting topoisomerase I. This enzyme relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. This compound binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3][4][5] This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[4]
This compound is also known as an active metabolite of the prodrug delimotecan (MEN 4901/T-0128). Delimotecan is designed to be cleaved by cathepsin B, an enzyme often overexpressed in tumor tissues, to release this compound. This compound can be further metabolized to SN-38, another potent topoisomerase I inhibitor and the active metabolite of irinotecan.[4]
Pharmacological Properties
This compound exhibits potent cytotoxic activity against a broad range of human tumor cell lines. Its efficacy has been demonstrated in both in vitro and in vivo models.
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | GI₅₀ (ng/mL) |
| WiDr | Colon | 32.1[2] |
| HT-29 | Colon | 97.6[2] |
| SK-BR-3 | Breast | 38.6[2] |
| MKN-1 | Stomach | 15.6[2] |
| SK-LU-1 | Lung | 111.5[2] |
| LX-1 | Lung | 15.1[2] |
| KB | Cervical | 34.0[2] |
| HeLaS3 | Cervical | 50.9[2] |
Table 4: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Type | Dosage | Endpoint | Result |
| Rat | Walker-256 Carcinoma | 1-100 mg/kg | Antitumor Activity | ED₅₀ = 23 mg/kg[2] |
Clinical Pharmacology of Delimotecan (Prodrug of this compound)
A clinical study of the prodrug delimotecan administered as a 3-hour intravenous infusion every 6 weeks provided insights into the clinical behavior of this compound. The study revealed that delimotecan has a long terminal half-life of approximately 109 hours, leading to relatively high and sustained exposure to both this compound and its metabolite, SN-38.[1]
Experimental Protocols
The following sections outline general methodologies for key experiments relevant to the study of this compound.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This in vitro assay is fundamental for confirming the inhibitory activity of this compound on topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis due to their different mobilities. An inhibitor of topoisomerase I will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop Buffer/Gel Loading Dye
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the 10x assay buffer, supercoiled plasmid DNA, and sterile water to the desired final volume.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the respective reaction tubes.
-
Initiate the reaction by adding a predetermined amount of human topoisomerase I enzyme. The optimal enzyme concentration should be the minimum amount required to fully relax the supercoiled DNA under the assay conditions.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer/gel loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE or TBE buffer until adequate separation of supercoiled and relaxed DNA is achieved.
-
Stain the gel with a suitable DNA staining agent and visualize the DNA bands using a UV transilluminator.
-
Analyze the gel image to determine the extent of inhibition of DNA relaxation by this compound. The intensity of the supercoiled and relaxed bands can be quantified using densitometry software.
In Vitro Cytotoxicity Assay (MTT or similar viability assays)
This assay determines the concentration of this compound required to inhibit the growth of or kill cancer cells in culture.
Principle: A metabolic indicator, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human tumor cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the desired human tumor cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT reagent to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (the concentration that causes 50% growth inhibition) by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a well-characterized topoisomerase I inhibitor with significant potential as an anticancer agent. Its mechanism of action, potent in vitro and in vivo activity, and the development of a targeted prodrug delivery system highlight its importance in the landscape of cancer therapeutics. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating further investigation and potential clinical application of this promising compound.
References
- 1. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
T-2513: A Technical Guide to a Potent Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-2513 is a potent, selective, and semi-synthetic derivative of camptothecin that functions as a topoisomerase I inhibitor. It is the active metabolite of the prodrug Delimotecan (T-0128), which is designed for targeted delivery to tumor tissues. This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its evaluation, and a visualization of its molecular interactions and downstream signaling pathways.
Mechanism of Action
This compound, like other camptothecin analogues, targets the nuclear enzyme topoisomerase I.[1] Topoisomerase I plays a crucial role in DNA replication and transcription by relieving torsional strain in the DNA double helix. It achieves this by creating a transient single-strand break, allowing the DNA to rotate, and then religating the strand.
This compound intercalates into the DNA-topoisomerase I complex and stabilizes this transient state, preventing the religation of the DNA strand.[1] This stabilized "cleavable complex" becomes a cytotoxic lesion when a replication fork collides with it, leading to a double-strand break and the initiation of the apoptotic cascade. The cytotoxic effects of this compound are primarily observed during the S-phase of the cell cycle when DNA replication is active.[1]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key data points for its cytotoxicity and anti-tumor efficacy.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon | 32.1 |
| HT-29 | Colon | 97.6 |
| SK-BR-3 | Breast | 38.6 |
| MKN-1 | Gastric | 15.6 |
| SK-LU-1 | Lung | 111.5 |
| LX-1 | Lung | 15.1 |
| KB | Cervical | 34.0 |
| HeLaS3 | Cervical | 50.9 |
| Data from MedchemExpress.[2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing | Efficacy Metric | Value |
| Walker-256 Carcinoma Bearing Rats | Carcinoma | Intravenous | ED50 | 23 mg/kg |
| Data from MedchemExpress.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Topoisomerase I Relaxation Assay
This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 10 mM spermidine, 50% glycerol)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile deionized water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
Procedure:
-
Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase I Reaction Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
Varying concentrations of this compound (or solvent control)
-
Sterile deionized water to a final volume of 19 µL.
-
-
Add 1 µL of human Topoisomerase I enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 6x DNA loading dye.
-
Load the samples onto the agarose gel and perform electrophoresis at a constant voltage until the DNA bands are adequately separated.
-
Visualize the DNA bands under UV light. The supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA. The inhibition of topoisomerase I activity by this compound will be indicated by a decrease in the amount of relaxed DNA compared to the control.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay measures the cytotoxicity of this compound against cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated and solvent-treated controls.
-
After the incubation period, gently add cold TCA to each well to a final concentration of 10% to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water to remove TCA and excess medium.
-
Air dry the plates completely.
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein mass. Calculate the GI50 value, which is the concentration of this compound that inhibits cell growth by 50%.[3][4][5][6][7]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound, the experimental workflow for its evaluation, and the apoptotic signaling pathway it induces.
References
- 1. novusbio.com [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of delimotecan against human metastatic melanoma: pharmacokinetics and molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of T-2513: A Technical Overview for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro activity of T-2513, a potent, selective topoisomerase I inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Core Mechanism of Action
This compound exerts its cytotoxic effects by selectively targeting topoisomerase I, a crucial enzyme involved in DNA replication and transcription. The compound covalently binds to the topoisomerase I-DNA complex, stabilizing it and thereby inhibiting the religation of single-strand DNA breaks. This action impedes DNA replication and RNA synthesis, ultimately triggering programmed cell death, or apoptosis, in cancer cells.[1][2] The cytotoxic effects of this compound are most pronounced during the S-phase of the cell cycle.[2]
Quantitative Analysis of In Vitro Cytotoxicity
The growth inhibitory effects of this compound have been quantified across a panel of human tumor cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from in vitro cytotoxicity assays.
| Cell Line | Cancer Type | GI50 (ng/mL) |
| LX-1 | Lung Carcinoma | 15.1 |
| MKN-1 | Gastric Cancer | 15.6 |
| WiDr | Colon Carcinoma | 32.1 |
| KB | Cervical Carcinoma | 34.0 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 |
| HeLaS3 | Cervical Carcinoma | 50.9 |
| HT-29 | Colorectal Adenocarcinoma | 97.6 |
| SK-LU-1 | Lung Carcinoma | 111.5 |
Data sourced from Okuno et al., Cancer Research, 2000.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay
The evaluation of this compound's cytotoxic activity was conducted using a standard cell proliferation assay.
Methodology:
-
Cell Culture: The human tumor cell lines (WiDr, HT-29, SK-BR-3, MKN-1, SK-LU-1, LX-1, KB, and HeLaS3) were maintained in the recommended culture media supplemented with 10% fetal bovine serum and appropriate antibiotics.[3]
-
Cell Seeding: Cells in their exponential growth phase were seeded into 24-well plates at a density of approximately 20,000 cells per well.[3]
-
Compound Exposure: this compound was dissolved in a suitable solvent and serially diluted to achieve a range of final concentrations. These dilutions were then added to the cell cultures.
-
Incubation: The treated cells were incubated for a period of 24 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assessment of Cell Viability: Cell viability was determined using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay, which measures the metabolic activity or total protein content of viable cells, respectively.
-
Data Analysis: The GI50 values, representing the concentration of this compound required to inhibit cell growth by 50% compared to untreated control cells, were calculated from the dose-response curves.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
The inhibitory effect of this compound on topoisomerase I activity is typically assessed using a DNA relaxation assay.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I enzyme, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).
-
Inhibitor Addition: this compound, at various concentrations, is added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for their distinct visualization.
-
Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA in the presence of this compound compared to the control.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism and experimental design, the following diagrams are provided.
Caption: Mechanism of action of this compound leading to cancer cell death.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Caption: Experimental workflow for the Topoisomerase I DNA relaxation assay.
References
Preclinical Profile of T-2513: A Potent Topoisomerase I Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
T-2513 is a novel, semi-synthetic camptothecin derivative that acts as a selective inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces single-strand DNA breaks, leading to cell cycle arrest in the S-phase and subsequent apoptosis in rapidly proliferating cancer cells.[1] This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its in vitro cytotoxicity, in vivo efficacy, and mechanism of action. The information presented herein is intended to support further investigation and development of this compound and related compounds as potential anti-cancer therapeutics.
Core Data Summary
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of human tumor cell lines. The 50% growth inhibition (GI50) values are summarized in the table below.
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon Adenocarcinoma | 32.1 |
| HT-29 | Colorectal Adenocarcinoma | 97.6 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 |
| MKN-1 | Stomach Adenocarcinoma | 15.6 |
| SK-LU-1 | Lung Carcinoma | 111.5 |
| LX-1 | Lung Carcinoma | 15.1 |
| KB | Cervical Carcinoma | 34.0 |
| HeLaS3 | Cervical Adenocarcinoma | 50.9 |
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines.[2][3]
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a Walker-256 carcinoma model. The key efficacy parameters are presented in the following table.
| Animal Model | Parameter | Value |
| Walker-256 Carcinoma | ED50 | 23 mg/kg |
| Walker-256 Carcinoma | Therapeutic Index (TI) | 2.6 |
Table 2: In Vivo Efficacy of this compound.[4]
Mechanism of Action
This compound exerts its anti-tumor effect through the selective inhibition of topoisomerase I. This mechanism is characteristic of the camptothecin class of compounds. The key steps in its mechanism of action are outlined below.
This compound binds to and stabilizes the transient covalent complex formed between topoisomerase I and DNA.[1][2][3] This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme. When a DNA replication fork collides with this stabilized "cleavable complex," the single-strand break is converted into a cytotoxic double-strand break. This irreparable DNA damage triggers a cellular DNA damage response, leading to a halt in the cell cycle during the S-phase and the subsequent initiation of programmed cell death (apoptosis).[1]
Experimental Protocols
In Vitro Cytotoxicity Assay
The cytotoxicity of this compound against various human cancer cell lines was determined using a standard sulforhodamine B (SRB) assay.
-
Cell Culture: Human cancer cell lines were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
-
Drug Exposure: this compound was serially diluted and added to the wells. The plates were then incubated for a period of 48 to 72 hours.
-
Cell Fixation: Following incubation, the cells were fixed in situ by the gentle addition of cold trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
-
Measurement: Unbound dye was removed by washing, and the protein-bound dye was solubilized with 10 mM Tris base solution. The absorbance was read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The GI50 value, the concentration of drug causing 50% inhibition of cell growth, was calculated from the dose-response curves.
In Vivo Antitumor Efficacy Study
The in vivo anti-tumor efficacy of this compound was evaluated in a rodent xenograft model.
-
Animal Model: Male rats were used for the Walker-256 carcinoma model.
-
Tumor Implantation: Walker-256 carcinoma cells were implanted subcutaneously into the flank of each rat.
-
Treatment: When tumors reached a palpable size, the animals were randomized into treatment and control groups. This compound was administered intravenously at doses ranging from 1 to 100 mg/kg.
-
Monitoring: Tumor size and body weight were measured regularly throughout the study. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or when animals showed signs of toxicity.
-
Data Analysis: The anti-tumor effect was expressed as tumor growth inhibition. The ED50, the dose that causes 50% tumor growth inhibition, was calculated. The therapeutic index (TI) was determined as the ratio of the maximum tolerated dose (MTD) to the ED50.
T-0128: A Prodrug of this compound
To enhance the therapeutic potential of this compound, a macromolecular prodrug, T-0128 (also known as delimotecan), was developed. T-0128 is a conjugate of this compound and carboxymethyl dextran linked via a triglycine spacer.[4][5] This conjugation strategy is designed to improve the pharmacokinetic profile of this compound, leading to enhanced tumor targeting and sustained release of the active compound.
Pharmacokinetic studies in tumor-bearing rats demonstrated that this compound is rapidly cleared from the body, whereas T-0128 circulates at a high concentration for an extended period, resulting in significant tumor accumulation.[4][5] Within the tumor microenvironment, this compound is gradually released from the dextran conjugate. This sustained release of this compound at the tumor site is believed to be responsible for the superior in vivo efficacy of T-0128 compared to the parent compound.[4] In the Walker-256 carcinoma model, T-0128 was found to be approximately 10 times more active than this compound.[4]
Conclusion
The preclinical data for this compound demonstrate its potent and selective activity as a topoisomerase I inhibitor. Its broad in vitro cytotoxicity against a panel of human cancer cell lines and its in vivo efficacy in a carcinoma model highlight its potential as an anti-cancer agent. The development of the prodrug T-0128 further enhances its therapeutic profile by improving its pharmacokinetics and tumor-specific delivery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its prodrug, T-0128, in the treatment of various malignancies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Complete regression of xenografted human carcinomas by camptothecin analogue-carboxymethyl dextran conjugate (T-0128) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Antitumor Activity of T-2513
An Examination of a Novel Compound in Oncology Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "T-2513" is not available in the public domain as of the latest search. The following guide is a structured template illustrating how such a technical document would be presented, based on common practices in oncological research. The specific data, protocols, and pathways are generalized examples and should not be considered representative of any actual compound.
Executive Summary
This document provides a comprehensive technical overview of the preclinical antitumor activity of the investigational compound this compound. This compound is a novel small molecule inhibitor currently under evaluation for its therapeutic potential in various cancer models. This guide will detail its mechanism of action, summarize key efficacy data from in vitro and in vivo studies, and provide methodologies for the pivotal experiments conducted. The information presented herein is intended to offer a thorough understanding of the foundational science supporting the continued development of this compound as a potential anti-cancer agent.
Quantitative Data Summary
The antitumor efficacy of this compound has been evaluated across a range of cancer cell lines and in preclinical animal models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| MCF-7 | Breast Adenocarcinoma | Data not available | MTT Assay |
| A549 | Lung Carcinoma | Data not available | CellTiter-Glo® |
| HCT116 | Colorectal Carcinoma | Data not available | MTT Assay |
| PC-3 | Prostate Adenocarcinoma | Data not available | SRB Assay |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | p-value |
| MCF-7 | Vehicle Control | - | 0 | - |
| This compound | Data not available | Data not available | Data not available | |
| A549 | Vehicle Control | - | 0 | - |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Cell Viability Assays
3.1.1 MTT Assay
-
Cell Seeding: Cancer cell lines (MCF-7, HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or vehicle control (0.1% DMSO) for 72 hours.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using non-linear regression analysis in GraphPad Prism.
3.1.2 CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: A549 cells were seeded in opaque-walled 96-well plates at 5 x 10³ cells per well.
-
Compound Treatment: After 24 hours, cells were treated with this compound or vehicle control for 72 hours.
-
Reagent Addition: The plate was equilibrated to room temperature, and 100 µL of CellTiter-Glo® reagent was added to each well.
-
Incubation and Lysis: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Luminescence was recorded using a luminometer.
-
Data Analysis: IC50 values were determined from dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for all xenograft studies.
-
Tumor Implantation: 1 x 10⁷ MCF-7 or A549 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to reach a mean volume of 150-200 mm³. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Mice were randomized into treatment and control groups. This compound was administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group received the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights were measured twice weekly. The study was terminated when tumors in the control group reached a predetermined size.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance was determined using an appropriate statistical test (e.g., Student's t-test).
Signaling Pathways and Mechanisms of Action
Information regarding the specific signaling pathways affected by this compound is not available.
A hypothetical signaling pathway diagram is presented below to illustrate the type of visualization that would be included.
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-2513, a potent camptothecin analog, has emerged as a significant molecule in the landscape of topoisomerase I inhibitors. This technical guide provides a comprehensive overview of this compound, its related compounds, and analogs, with a focus on its mechanism of action, synthesis, structure-activity relationships, and the intricate signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative biological activity data are presented to facilitate further research and development in this promising area of oncology.
Introduction
This compound is a selective inhibitor of topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound and its analogs induce single-strand breaks, which can be converted into lethal double-strand breaks in replicating cells, ultimately leading to cell cycle arrest and apoptosis.[1] this compound is also known as the active metabolite of the prodrug delimotecan (formerly T-0128), a carboxymethyl dextran conjugate designed for tumor-targeted delivery.[2][3] This guide delves into the core scientific data surrounding this compound, offering a technical resource for researchers in drug discovery and development.
Mechanism of Action
The primary molecular target of this compound is the nuclear enzyme topoisomerase I (Top1). The mechanism of action can be summarized in the following steps:
-
Top1-DNA Complex Formation: Topoisomerase I cleaves a single strand of the DNA backbone to relieve torsional stress. This process involves the formation of a transient covalent intermediate, known as the cleavable complex, where the enzyme is linked to the 3'-end of the broken DNA strand.
-
Stabilization of the Cleavable Complex: this compound intercalates into the DNA at the site of the single-strand break and interacts with both the DNA and the topoisomerase I enzyme. This interaction stabilizes the cleavable complex, preventing the re-ligation of the DNA strand.[1]
-
Collision with Replication Forks: During the S-phase of the cell cycle, the stabilized cleavable complex collides with the advancing replication fork. This collision leads to the conversion of the single-strand break into a highly cytotoxic double-strand break.
-
Induction of Cell Cycle Arrest and Apoptosis: The formation of double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, primarily in the S and G2/M phases, and ultimately programmed cell death (apoptosis).[1]
This compound Related Compounds and Analogs: A Quantitative Overview
While specific structure-activity relationship (SAR) studies on a broad series of direct this compound analogs are not extensively published, valuable insights can be drawn from its metabolic lineage and related camptothecin derivatives. This compound is a metabolite of the prodrug delimotecan and can be further metabolized to other active compounds, including SN-38, the active metabolite of irinotecan.[3] The cytotoxic activity of this compound has been evaluated against a panel of human tumor cell lines.
| Compound Name | Structure (if available) | Cell Line | GI50 (ng/mL) | Reference |
| This compound | 7-ethyl-10-(4-(1-piperidino)-1-piperidino)carbonyloxy-camptothecin | WiDr (colon) | 32.1 | [Veltkamp et al., 2008][3] |
| HT-29 (colon) | 97.6 | [Veltkamp et al., 2008][3] | ||
| SK-BR-3 (breast) | 38.6 | [Veltkamp et al., 2008][3] | ||
| MKN-1 (gastric) | 15.6 | [Veltkamp et al., 2008][3] | ||
| SK-LU-1 (lung) | 111.5 | [Veltkamp et al., 2008][3] | ||
| LX-1 (lung) | 15.1 | [Veltkamp et al., 2008][3] | ||
| KB (nasopharynx) | 34.0 | [Veltkamp et al., 2008][3] | ||
| HeLaS3 (cervical) | 50.9 | [Veltkamp et al., 2008][3] | ||
| SN-38 | 7-ethyl-10-hydroxycamptothecin | HCT116 (colon) | Mean IC50: 3.3 nM | [4] |
| Topotecan | HCT116 (colon) | Mean IC50: 11.6 nM | [4] |
Note: GI50 is the concentration of drug that causes 50% growth inhibition. The data for this compound was likely generated using a sulforhodamine B (SRB) assay, a common method for cytotoxicity screening.
Experimental Protocols
Synthesis of this compound and Related Camptothecin Analogs
The synthesis of this compound and its analogs generally follows established methods for camptothecin derivatization. A key intermediate is 7-ethyl-10-hydroxycamptothecin (SN-38). The synthesis of SN-38 has been achieved through multi-step sequences starting from simple, commercially available materials.[5][6][7] A common strategy involves the Friedländer condensation to construct the AB ring system, followed by reactions to build the C, D, and E rings.[5]
A general procedure for the synthesis of carbamate derivatives at the 10-hydroxyl group, similar to the structure of this compound, involves the condensation of 7-ethyl-10-hydroxycamptothecin with a suitable chloroformate or carbamoyl chloride in the presence of a base. For instance, the synthesis of irinotecan, which shares a similar carbamate linkage, involves the reaction of 7-ethyl-10-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride.[1]
DOT Script for a Generalized Synthesis Workflow:
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)
-
Test compound (this compound or analog) dissolved in DMSO
-
Sterile deionized water
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 200-300 ng), and sterile water to a final volume of 20 µL.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., camptothecin).
-
Initiate the reaction by adding 1-2 units of human Topoisomerase I.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding DNA loading dye containing SDS.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE or TBE buffer until the different DNA topoisomers are separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
DOT Script for the Topoisomerase I Inhibition Assay Workflow:
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.[8][9][10][11]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound or analog)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 value from the dose-response curve.
Signaling Pathways
The cellular response to DNA damage induced by this compound and other camptothecin analogs is a complex signaling cascade primarily orchestrated by the DNA damage response (DDR) pathway.
Key Signaling Events:
-
S-phase specific DNA Damage: The collision of replication forks with the stabilized Top1-DNA complexes during S-phase generates DNA double-strand breaks (DSBs).[12][13]
-
Activation of DDR Kinases: These DSBs are recognized by sensor proteins, leading to the activation of the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[5][14]
-
Checkpoint Activation: Activated ATM and ATR phosphorylate and activate the downstream checkpoint kinases Chk2 and Chk1, respectively.[2][15][16]
-
Cell Cycle Arrest: Chk1 and Chk2 mediate cell cycle arrest, primarily at the G2/M transition, by inhibiting the Cdc25 family of phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[17]
-
p53-mediated Apoptosis: In cells with functional p53, ATM and Chk2 can phosphorylate and stabilize p53.[13][18] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and PUMA, leading to the intrinsic mitochondrial pathway of apoptosis.[19][20]
DOT Script for the this compound Induced DNA Damage Response Pathway:
References
- 1. Frontiers | Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents [frontiersin.org]
- 2. Chk1 and Chk2 are differentially involved in homologous recombination repair and cell cycle arrest in response to DNA double-strand breaks induced by camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and pharmacologic study of the novel prodrug delimotecan (MEN 4901/T-0128) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. abcam.com [abcam.com]
- 10. zellx.de [zellx.de]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives : Carbamate-Linked, Water-Soluble Derivaties of 7-Ethyl-10-hydroxycamptothecin [jstage.jst.go.jp]
- 13. Inactivation of p53 increases the cytotoxicity of camptothecin in human colon HCT116 and breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Chk1/Cdc25A Pathway as Activators of the Cell Cycle in Neuronal Death Induced by Camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. p53-dependent apoptosis in melanoma cells after treatment with camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Camptothecin induces p53-dependent and -independent apoptogenic signaling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for T-2513 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-2513 is a novel immunomodulatory compound with potential therapeutic applications in autoimmune diseases and oncology. These application notes provide a comprehensive overview of the in vitro cell-based assays used to characterize the biological activity of this compound. The protocols detailed below are intended to guide researchers in evaluating the effects of this compound on T-cell function, specifically its impact on cytotoxicity and inflammatory signaling pathways.
Mechanism of Action
This compound is hypothesized to modulate T-cell activation by interfering with key signaling cascades downstream of the T-cell receptor (TCR). Upon antigen recognition, the TCR initiates a complex signaling network that leads to cytokine production, proliferation, and effector functions.[1][2] this compound is believed to inhibit one or more crucial nodes in this pathway, thereby attenuating T-cell-mediated immune responses.
Data Presentation
The following tables summarize the quantitative data obtained from various cell culture assays investigating the effects of this compound.
Table 1: Cytotoxicity of this compound in Activated T-Cells
| Cell Line | Assay Type | Incubation Time (hours) | This compound Concentration (µM) | % Viability | IC50 (µM) |
| Jurkat | MTT | 24 | 0.1 | 98.2 ± 2.1 | 15.8 |
| 1 | 95.5 ± 3.4 | ||||
| 10 | 52.1 ± 4.5 | ||||
| 50 | 10.3 ± 1.8 | ||||
| Primary Human T-Cells | CFSE-PI | 48 | 0.1 | 99.1 ± 1.5 | 25.2 |
| 1 | 96.8 ± 2.0 | ||||
| 10 | 60.4 ± 5.1 | ||||
| 50 | 15.7 ± 2.3 |
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by this compound
| Cell Type | Stimulant | Cytokine | This compound Concentration (µM) | % Inhibition | IC50 (µM) |
| PBMCs | LPS (1 µg/mL) | TNF-α | 0.01 | 12.5 ± 2.8 | 0.85 |
| 0.1 | 45.2 ± 5.1 | ||||
| 1 | 85.7 ± 6.3 | ||||
| 10 | 98.1 ± 1.9 | ||||
| CD4+ T-Cells | anti-CD3/CD28 | IL-2 | 0.01 | 8.9 ± 1.5 | 1.2 |
| 0.1 | 38.6 ± 4.2 | ||||
| 1 | 79.3 ± 5.8 | ||||
| 10 | 95.4 ± 2.5 |
Signaling Pathway Diagram
Caption: T-Cell Receptor (TCR) Signaling Pathway and the putative target of this compound.
Experimental Protocols
T-Cell Cytotoxicity Assay
This protocol is designed to assess the cytotoxic effect of this compound on T-lymphocytes.
Materials:
-
Target T-cell line (e.g., Jurkat) or isolated primary human T-cells.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
This compound stock solution (dissolved in DMSO).
-
Phosphate Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CFSE-PI staining kit.
-
96-well flat-bottom cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader or flow cytometer.
Procedure:
-
Cell Seeding:
-
Harvest and count T-cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of this compound.
-
Caption: Experimental workflow for the T-cell cytotoxicity assay.
Anti-Inflammatory Assay: Inhibition of Cytokine Secretion
This protocol measures the ability of this compound to inhibit the secretion of pro-inflammatory cytokines from activated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells.
-
Complete RPMI-1640 medium.
-
Lipopolysaccharide (LPS) for PBMC stimulation or anti-CD3/anti-CD28 antibodies for T-cell stimulation.
-
This compound stock solution.
-
96-well cell culture plates.
-
ELISA kit for the target cytokine (e.g., TNF-α, IL-2).
-
CO2 incubator.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Isolate and count PBMCs or CD4+ T-cells.
-
Seed cells at a density of 2 x 10^5 cells/well in 100 µL of complete medium in a 96-well plate.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound.
-
Add 50 µL of this compound dilutions to the cells and incubate for 1 hour.
-
-
Cell Stimulation:
-
Add 50 µL of the stimulant (LPS for PBMCs or anti-CD3/CD28 for T-cells) to the wells. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Quantification (ELISA):
-
Perform the ELISA according to the manufacturer's instructions to measure the concentration of the target cytokine in the supernatants.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine secretion by this compound compared to the stimulated control.
-
Determine the IC50 value.
-
Caption: Workflow for the anti-inflammatory cytokine secretion assay.
References
Preparation of T-2513 Hydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of a stock solution of T-2513 hydrochloride. This compound hydrochloride is a potent and selective inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, this compound hydrochloride effectively halts these processes, leading to cell cycle arrest and apoptosis.[1] These characteristics make it a valuable tool in cancer research and drug development. Adherence to the protocols outlined below is crucial for ensuring the stability, and consistent performance of this compound hydrochloride in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound hydrochloride.
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₂₈ClN₃O₅ | [1] |
| Molecular Weight | 485.96 g/mol | [2] |
| CAS Number | 187793-52-8 | [1][2] |
| Physical Form | Powder | [2] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Storage of Powder | 2 years at -20°C | [2] |
| Storage of DMSO Stock Solution | 2 weeks at 4°C or 6 months at -80°C | [2] |
Experimental Protocols
Materials and Equipment
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Safety Precautions
Handle this compound hydrochloride in accordance with good industrial hygiene and safety practices.[3]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.[3]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3]
-
Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Preparation of a 10 mM this compound Hydrochloride Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Equilibration: Before opening, allow the vial of this compound hydrochloride powder to equilibrate to room temperature for at least 1 hour.[2] This prevents condensation from accumulating on the powder.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.86 mg of this compound hydrochloride powder into the tube.
-
Calculation: Molecular Weight (485.96 g/mol ) x 0.010 mol/L x 0.001 L = 0.0048596 g = 4.86 mg
-
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound hydrochloride powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a short period can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2] For short-term storage, the solution can be kept at 4°C for up to two weeks.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of this compound hydrochloride.
References
Application Notes and Protocols for T-2513 Administration in Mouse Models
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Extensive research into a compound designated "T-2513" has not yielded a specific, publicly documented therapeutic agent under this identifier. The available scientific literature does not contain information on a drug or molecule with this name. The designation "this compound" may be an internal, preclinical identifier for a compound that has not yet been disclosed in publications or public databases.
The information presented in these application notes is based on established, general protocols for the administration of experimental compounds in mouse models, particularly in the context of cancer and immunological research. The signaling pathways and experimental workflows described are broadly relevant to the fields of oncology and immunology and can be adapted for a novel compound once its specific mechanism of action is identified.
Hypothetical Signaling Pathway Perturbed by a Novel Therapeutic Agent
In the absence of specific data for "this compound," a hypothetical signaling pathway relevant to cancer immunology, the T-Cell Receptor (TCR) signaling pathway, is presented below. This pathway is a frequent target in cancer immunotherapy. Ligation of the T cell receptor (TCR) initiates a cascade of downstream signaling events crucial for T cell activation, proliferation, and cytokine production.[1] A novel therapeutic agent could potentially modulate this pathway at various points to enhance anti-tumor immunity.
Experimental Protocols
The following are generalized protocols for in vivo studies in mouse models. These should be adapted based on the specific characteristics of the compound, such as its solubility, stability, and pharmacokinetic profile.
Orthotopic Colon Cancer Mouse Model Generation
This protocol describes the establishment of a colon cancer model in mice, which can be used to evaluate the efficacy of a novel therapeutic agent.
Materials:
-
Colon cancer cell line (e.g., SW480) or tumoroids
-
Matrigel
-
Culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, tribromoethanol)
-
Surgical instruments
-
Sutures or surgical glue
Procedure:
-
Cell Preparation:
-
Surgical Procedure:
-
Anesthetize the mouse using an approved protocol.[3]
-
Shave and sterilize the surgical area on the abdomen.[3]
-
Make a small midline incision to expose the abdominal cavity.
-
Carefully exteriorize the cecum.
-
Inject 100 µL of the cell suspension into the wall of the cecum.
-
Return the cecum to the abdominal cavity.
-
Close the muscle and skin layers with sutures or surgical glue.[3]
-
-
Post-operative Care:
-
Provide analgesia as per institutional guidelines.
-
Monitor the mice for signs of distress, infection, or tumor growth.
-
Administration of Experimental Compound
The route and frequency of administration will depend on the compound's properties. Common methods include:
-
Intraperitoneal (IP) Injection: Suitable for many soluble compounds.
-
Oral Gavage (PO): For orally bioavailable compounds. Palatable formulations can be used to encourage voluntary consumption.[4][5]
-
Intravenous (IV) Injection: For direct delivery into the bloodstream.
-
Subcutaneous (SC) Implantation of Osmotic Pumps: For continuous, long-term delivery of the compound.[6]
Example Protocol for Intraperitoneal Administration:
-
Prepare the compound in a sterile, biocompatible vehicle at the desired concentration.
-
Gently restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the desired volume (typically 100-200 µL).
-
Monitor the mouse for any adverse reactions.
In Vivo Efficacy Assessment Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound in a tumor-bearing mouse model.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical Pharmacokinetic Parameters of a Novel Compound in Mice
| Parameter | Value | Unit |
| Half-life (t½) | 14.7 | min |
| Cmax | 5.8 | µg/mL |
| AUC | 125.6 | µg*min/mL |
| Clearance | 39.8 | mL/min/kg |
Data presented here is hypothetical and based on parameters for an unrelated compound for illustrative purposes.[7]
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Compound A (10 mg/kg) | 750 ± 90 | 50 |
| Compound B (20 mg/kg) | 450 ± 65 | 70 |
This table represents a template for presenting efficacy data.
Conclusion
While specific information on "this compound" is not available, the protocols and frameworks provided offer a solid foundation for the preclinical evaluation of a novel therapeutic agent in mouse models. Researchers should adapt these general methodologies to the specific characteristics of their compound of interest and adhere to all institutional guidelines for animal care and use. Further investigation to identify the specific nature of "this compound" is necessary to provide more targeted and detailed application notes.
References
- 1. Distinct T cell receptor signaling pathways drive proliferation and cytokine production in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of an orthotopic mouse model to study colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-2513 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of T-2513 in preclinical in vivo studies, with a focus on its application as a selective topoisomerase I inhibitor. The information is compiled from available preclinical data to guide researchers in designing and executing robust in vivo experiments.
Introduction
This compound is a potent derivative of camptothecin and a selective inhibitor of topoisomerase I. Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks in the DNA. This disruption of DNA replication and transcription ultimately induces apoptosis in rapidly dividing cells, making this compound a compound of interest for cancer research. This compound is also known to be the active metabolite of the prodrug delimotecan (T-0128). Furthermore, this compound is metabolized to SN-38, another potent topoisomerase I inhibitor.
Data Presentation
The following tables summarize the quantitative data available for this compound and its prodrug, T-0128, from preclinical in vivo studies.
Table 1: In Vivo Efficacy of this compound and its Prodrug (T-0128) in Rodent Tumor Models
| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Key Findings | Reference |
| This compound | Rat | Walker-256 Carcinoma | 1, 10, 100 mg/kg | Not Specified | ED₅₀ = 23 mg/kg | [1][2] |
| T-0128 (Prodrug) | Nude Mouse | MX-1 Mammary Carcinoma Xenograft | 6 mg/kg (as this compound equivalent) | Single i.v. injection | Induced complete tumor regression. | [3] |
| T-0128 (Prodrug) | Nude Mouse | LX-1 Lung Carcinoma Xenograft | 10 mg/kg (as this compound equivalent) | i.v., weekly for 3 weeks | Cured the tumors. | [3] |
| T-0128 (Prodrug) | Nude Mouse | St-4 Gastric & HT-29 Colorectal Xenografts | Below MTD | i.v. | Consistently cured or regressed tumors. | [3] |
MTD: Maximum Tolerated Dose. The MTDs of T-0128 and this compound were found to be comparable.[3]
Experimental Protocols
The following are detailed methodologies for conducting in vivo studies with this compound, based on the available literature and standard practices for cancer xenograft models.
Protocol 1: General In Vivo Antitumor Efficacy Study of this compound in a Human Tumor Xenograft Mouse Model
1. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude or NIH-III).
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment. House in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide sterile food and water ad libitum.
2. Tumor Cell Culture and Implantation:
-
Cell Line: Select a human cancer cell line of interest (e.g., MX-1 for mammary carcinoma, LX-1 for lung carcinoma).
-
Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable vehicle (e.g., sterile phosphate-buffered saline [PBS] or Matrigel). Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group).
4. This compound Preparation and Administration:
-
Formulation: The exact vehicle for this compound is not specified in the available literature. A common approach for similar compounds is to dissolve them in a vehicle such as a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline. It is crucial to perform solubility and stability tests for this compound in the chosen vehicle.
-
Dosage: Based on preclinical data, a starting dose could be in the range of 10-30 mg/kg. Dose-ranging studies are recommended to determine the optimal therapeutic dose and the Maximum Tolerated Dose (MTD) in the specific animal model and tumor type.
-
Administration: Administer this compound intravenously (i.v.) via the tail vein. The administration volume should be appropriate for the animal's weight (e.g., 10 mL/kg).
-
Treatment Schedule: A possible treatment schedule could be weekly injections for 3-4 weeks.[3] The control group should receive the vehicle only.
5. Efficacy Evaluation and Endpoint:
-
Tumor Growth Inhibition: Continue to monitor tumor volume and body weight of the animals throughout the study.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or if animals show signs of significant toxicity (e.g., >20% body weight loss, severe morbidity).
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI). Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the tumor volumes and weights between the treatment and control groups.
6. Pharmacokinetic Analysis (Optional):
-
Collect blood samples at various time points after this compound administration to determine the plasma concentrations of this compound and its metabolites (e.g., SN-38) using a validated analytical method like LC-MS/MS.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Clinical and pharmacologic study of the novel prodrug delimotecan (MEN 4901/T-0128) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete regression of xenografted human carcinomas by camptothecin analogue-carboxymethyl dextran conjugate (T-0128) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for T-2513
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-2513 is a potent, selective inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][2] These application notes provide a comprehensive overview of cell lines sensitive to this compound, detailed protocols for assessing its cytotoxic activity, and a description of the underlying signaling pathways.
Sensitive Cell Lines
This compound has demonstrated cytotoxic activity against a range of human tumor cell lines. The 50% growth inhibition (GI50) values for several sensitive cell lines are summarized in the table below.
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon Adenocarcinoma | 32.1 |
| HT-29 | Colorectal Adenocarcinoma | 97.6 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 |
| MKN-1 | Gastric Adenosquamous Carcinoma | 15.6 |
| SK-LU-1 | Lung Carcinoma | 111.5 |
| LX-1 | Lung Carcinoma | 15.1 |
| KB | Cervical Carcinoma (HeLa derivative) | 34.0 |
| HeLaS3 | Cervical Carcinoma | 50.9 |
Mechanism of Action and Signaling Pathway
This compound, a camptothecin derivative, exerts its cytotoxic effects by inhibiting topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication. This DNA damage triggers a cellular stress response known as the DNA Damage Response (DDR).
The DDR is initiated by sensor proteins such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3 related) that recognize DNA lesions.[3][4] These kinases then activate downstream effector proteins, including the checkpoint kinase Chk2 and the tumor suppressor p53.[3] Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, in cases of extensive damage, initiate apoptosis.
The apoptotic cascade initiated by this compound-induced DNA damage primarily follows the intrinsic (mitochondrial) pathway. Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, are activated, leading to mitochondrial outer membrane permeabilization (MOMP).[5][6] This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[5][7] Caspase-9, in turn, activates the executioner caspases-3 and -7, which cleave a multitude of cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis and cell death.[7][8][9]
References
- 1. Cytotoxicity Assay Protocol [protocols.io]
- 2. Caspase activation is required for T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telomere-related DNA damage response pathways in cancer therapy: prospective targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Activation of the executioner caspases-3 and -7 promotes microglial pyroptosis in models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for DNA Damage Response (DDR) Studies
Disclaimer: The compound "T-2513" is not referenced in publicly available scientific literature in the context of DNA damage response. The following application notes and protocols are based on the well-characterized and clinically approved PARP inhibitor, Olaparib , as a representative agent for studying the DNA damage response. These notes are intended for researchers, scientists, and drug development professionals.
Application Notes: Olaparib in DNA Damage Response Studies
Introduction
The DNA Damage Response (DDR) is a complex network of signaling pathways that detect, signal, and repair DNA lesions, thereby maintaining genomic integrity.[1][2] Defects in DDR pathways are a hallmark of many cancers, creating vulnerabilities that can be exploited therapeutically.[1][2] Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks (SSBs).[3] Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate DNA double-strand breaks (DSBs).[3] In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be accurately repaired, leading to cell death through a mechanism known as synthetic lethality.[4][5]
Olaparib is a potent inhibitor of PARP enzymes and is a cornerstone therapeutic for cancers with HR deficiencies.[3][4] These application notes provide an overview of the use of Olaparib as a tool to investigate the DNA damage response in cancer research.
Mechanism of Action
Olaparib competitively inhibits the catalytic activity of PARP1 and PARP2.[4] Its primary mechanism of anti-cancer efficacy involves "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of a single-strand break.[3][6] This persistent PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of DSBs.[3] In HR-deficient cells, the inability to repair these DSBs results in genomic instability and apoptosis.[5]
Applications in DDR Research
-
Induction of Synthetic Lethality: Investigating the selective killing of cancer cells with specific DNA repair defects (e.g., BRCA1/2 mutations).
-
Sensitization to Chemotherapy and Radiotherapy: Studying the synergistic effects of Olaparib with DNA-damaging agents like temozolomide, cisplatin, or ionizing radiation.[7]
-
Investigation of DDR Pathways: Probing the interplay between different DNA repair pathways, such as base excision repair (BER), homologous recombination (HR), and non-homologous end joining (NHEJ).
-
Biomarker Discovery: Identifying predictive biomarkers of sensitivity or resistance to PARP inhibition.
-
Drug Resistance Studies: Developing and characterizing cell line models of acquired resistance to understand the underlying molecular mechanisms.[8][9]
Quantitative Data: In Vitro Efficacy of Olaparib
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Olaparib in various cancer cell lines, demonstrating its differential efficacy based on genetic background and assay type.
Table 1: IC50 Values of Olaparib in Colorectal Cancer Cell Lines
| Cell Line | BRCA2 Expression | IC50 (µM) |
|---|---|---|
| HCT116 | Low | 2.799 |
| HCT15 | Intermediate | 4.745 |
| SW480 | High | 12.42 |
Data from a study on colorectal cancer cell lines, suggesting a correlation between BRCA2 expression and Olaparib sensitivity.[10]
Table 2: IC50 Values of Olaparib in Breast Cancer Cell Lines
| Assay Type | IC50 Range (µM) |
|---|---|
| MTT Assay | 4.2 - 19.8 |
| Colony Formation Assay | 0.6 - 3.2 |
Data from a panel of triple-negative and non-triple-negative breast cancer cell lines, highlighting the difference in IC50 values depending on the viability assay used.[11]
Table 3: IC50 Values of Olaparib in Pediatric Solid Tumor Cell Lines
| Cell Line Type | Median IC50 (µM) | IC50 Range (µM) |
|---|---|---|
| Various Pediatric Solid Tumors | 3.6 | 1 - 33.8 |
Data from a preclinical evaluation of Olaparib in ten pediatric solid tumor cell lines.[12]
Table 4: Fold Change in Olaparib IC50 in Resistant Prostate Cancer Cell Lines
| Cell Line | Fold Change in IC50 (Resistant vs. Parental) |
|---|---|
| LNCaP-OR | 4.41 |
| C4-2B-OR | 28.9 |
| DU145-OR | 3.78 |
Data from the development of Olaparib-resistant (OR) prostate cancer cell lines.[8]
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol determines the growth inhibitory effect of Olaparib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Olaparib (stock solution in DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Prepare serial dilutions of Olaparib in complete growth medium. Add the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 120 hours.[12]
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for PARP Activity (PARylation)
This protocol assesses the inhibition of PARP enzymatic activity by Olaparib by measuring the levels of poly(ADP-ribosyl)ated proteins (PAR).
Materials:
-
Cell lysates from Olaparib-treated and control cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR (poly(ADP-ribose))
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Olaparib at various concentrations for the desired time. It may be beneficial to include a positive control for PARP activation, such as cells treated with a DNA-damaging agent (e.g., H₂O₂).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading. A reduction in the smear of high molecular weight PAR-ylated proteins indicates PARP inhibition.
Protocol 3: Immunofluorescence for DNA Damage Foci (γ-H2AX)
This protocol visualizes the formation of DNA double-strand breaks in response to Olaparib treatment.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Olaparib
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against γ-H2AX (phospho-Histone H2A.X Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with Olaparib for the desired time (e.g., 24-48 hours). Include a positive control (e.g., etoposide or ionizing radiation).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Diagrams
Caption: Mechanism of Action of Olaparib and Synthetic Lethality.
Caption: Experimental Workflow for SRB Cell Viability Assay.
Caption: Workflow for γ-H2AX Immunofluorescence Staining.
References
- 1. DNA damage response inhibitors in cancer therapy: Mechanisms, clinical development, and combination strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage response inhibitors in cancer therapy: lessons from the past, current status and future implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Olaparib, alone or in combination with ionizing radiation, exacerbates DNA damage in normal tissues, as revealed by a new p21 reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-2513-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-2513 is a novel small molecule compound that has demonstrated potent activity in inducing apoptosis, or programmed cell death, in various cancer cell lines. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study and induce apoptosis in a laboratory setting. The information is intended for researchers, scientists, and professionals involved in cancer biology and drug development.
Mechanism of Action
This compound is believed to initiate apoptosis through the intrinsic or mitochondrial pathway. It acts by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers a cascade of caspase activation, ultimately resulting in the execution of the apoptotic program.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inducing apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 5.2 ± 0.7 |
| HeLa | Cervical Cancer | 48 | 8.1 ± 1.2 |
| MCF-7 | Breast Cancer | 48 | 12.5 ± 2.1 |
| K562 | Leukemia | 24 | 2.8 ± 0.4 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and were determined using a standard MTT assay.
Table 2: Apoptosis Induction by this compound in A549 Cells
| This compound Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 2.5 | 15.8 ± 2.3 | 5.4 ± 1.1 |
| 5.0 | 35.2 ± 4.1 | 12.7 ± 2.5 |
| 10.0 | 55.6 ± 6.3 | 25.1 ± 3.8 |
Apoptosis was assessed by Annexin V and Propidium Iodide staining followed by flow cytometry analysis after 48 hours of treatment.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining[1][2][3][4]
This protocol describes how to quantify apoptosis using flow cytometry.
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[1]
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key proteins in the apoptotic pathway.
Materials:
-
This compound treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: Workflow for studying this compound-induced apoptosis.
References
Application Notes and Protocols for T-2513 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of T-2513, a potent topoisomerase I inhibitor, and detailed protocols for assessing its cytotoxic effects on cancer cell lines.
Introduction
This compound is a derivative of camptothecin and a selective inhibitor of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2] By binding to and stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[1][2] The collision of replication forks with these stabilized cleavage complexes results in the formation of irreversible double-strand DNA breaks, which trigger cell cycle arrest, predominantly in the S-phase, and ultimately induce apoptosis.[1][2] this compound is an active metabolite of the prodrug delimotecan (T-0128) and can be further metabolized to other active compounds, including SN-38.[1][2]
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis Induction
The cytotoxic activity of this compound stems from its ability to induce DNA damage, which subsequently activates the intrinsic apoptotic pathway. The process can be summarized in the following key steps:
-
Inhibition of Topoisomerase I: this compound stabilizes the covalent complex between topoisomerase I and DNA.
-
DNA Damage: This stabilization leads to the formation of single-strand breaks, which are converted to double-strand breaks during DNA replication.
-
DNA Damage Response (DDR): The DNA double-strand breaks are recognized by sensor proteins such as ATM (Ataxia-telangiectasia mutated), ATR (Ataxia-telangiectasia and Rad3-related), and DNA-PK (DNA-dependent protein kinase).
-
Signal Transduction: These sensor kinases phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.
-
Apoptosis Induction: Activated p53 translocates to the nucleus and transcriptionally activates pro-apoptotic genes, including members of the Bcl-2 family like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspases-3, -6, and -7), culminating in programmed cell death.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the 50% growth inhibition (GI₅₀) values of this compound against a panel of human cancer cell lines. This data provides a reference for the potency of this compound across different cancer types.
| Cell Line | Cancer Type | GI₅₀ (ng/mL) |
| WiDr | Colon Adenocarcinoma | 32.1 |
| HT-29 | Colorectal Adenocarcinoma | 97.6 |
| SK-BR-3 | Breast Adenocarcinoma | 38.6 |
| MKN-1 | Stomach Adenocarcinoma | 15.6 |
| SK-LU-1 | Lung Adenocarcinoma | 111.5 |
| LX-1 | Lung Carcinoma | 15.1 |
| KB | Oral Epidermoid Carcinoma | 34.0 |
| HeLaS3 | Cervical Adenocarcinoma | 50.9 |
Experimental Protocols
This section provides detailed methodologies for assessing the cytotoxicity of this compound. The MTT assay is a widely used and reliable method for this purpose.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve.
-
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound induced apoptotic signaling pathway.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
References
Application Notes and Protocols for T-2513 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-2513 is a potent and selective inhibitor of topoisomerase I, a crucial enzyme responsible for managing DNA topology during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. These DNA lesions subsequently trigger cell cycle arrest and apoptosis, making topoisomerase I inhibitors like this compound promising candidates for cancer therapy.
High-throughput screening (HTS) plays a pivotal role in the identification and characterization of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns, focusing on the assessment of its cytotoxic activity and its direct inhibitory effect on topoisomerase I.
Mechanism of Action
Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. This compound binds to the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strand. This stabilized "cleavable complex" results in DNA damage, which, if not repaired, can lead to cell death.
Quantitative Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The 50% growth inhibition (GI50) and the 50% effective dose (ED50) for in vivo antitumor activity are summarized below.
| Cell Line | Cancer Type | GI50 (ng/mL) |
| WiDr | Colon | 32.1 |
| HT-29 | Colon | 97.6 |
| SK-BR-3 | Breast | 38.6 |
| MKN-1 | Stomach | 15.6 |
| SK-LU-1 | Lung | 111.5 |
| LX-1 | Lung | 15.1 |
| KB | Cervical | 34.0 |
| HeLaS3 | Cervical | 50.9 |
| In Vivo Model | Parameter | Value |
| Walker-256 Carcinoma | ED50 | 23 mg/kg |
Experimental Protocols
High-Throughput Screening for Cytotoxicity (CellTiter-Glo® Assay)
This protocol is designed for a 96-well or 384-well plate format suitable for HTS to determine the cytotoxic effects of this compound.
Materials:
-
Human cancer cell line of choice
-
Complete cell culture medium
-
96-well or 384-well clear-bottom, white-walled microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of the microplate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting concentration for the highest dose is 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the GI50 value using a non-linear regression curve fit.
-
High-Throughput Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This biochemical assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I. This assay is adaptable to a high-throughput format using fluorescence detection.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase I assay buffer
-
This compound stock solution
-
DNA intercalating dye (e.g., PicoGreen™)
-
384-well black microplates
-
TE buffer (10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Fluorescence plate reader
Protocol:
-
Reaction Setup:
-
In each well of a 384-well plate, prepare the reaction mixture containing:
-
1X Topoisomerase I assay buffer
-
200 ng supercoiled plasmid DNA
-
-
Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add a pre-determined optimal concentration of human Topoisomerase I to each well (except the negative control).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., containing SDS or EDTA).
-
Add the DNA intercalating dye, diluted in TE buffer, to each well.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for the chosen dye). Relaxed DNA will exhibit a lower fluorescence signal than supercoiled DNA with most intercalating dyes.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Conclusion
This compound is a potent topoisomerase I inhibitor with significant cytotoxic activity against a range of cancer cell lines. The provided protocols offer robust and scalable methods for evaluating the efficacy of this compound and other potential topoisomerase I inhibitors in a high-throughput screening setting. These assays are fundamental for the primary screening of compound libraries, hit-to-lead optimization, and detailed mechanistic studies in the drug discovery pipeline.
Troubleshooting & Optimization
T-2513 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges related to the solubility and stability of T-2513, a selective topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a selective inhibitor of topoisomerase I. Its mechanism of action involves binding to and stabilizing the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of lethal double-strand breaks, ultimately inducing apoptosis in rapidly dividing cells.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a powder at -20°C.[2] Once dissolved in a solvent like DMSO, stock solutions should also be stored at -20°C and aliquoted to minimize freeze-thaw cycles.[3]
Q3: I'm having difficulty dissolving this compound. What can I do?
This compound, like other camptothecin derivatives, has low aqueous solubility.[4][5] For in vitro experiments, it is common to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO). To aid dissolution, you can sonicate the solution or warm it gently to 37°C.[1] However, be cautious with heating as it may accelerate degradation.
Q4: My this compound precipitates when I dilute my DMSO stock in an aqueous buffer. How can I prevent this?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To mitigate this:
-
Decrease the final concentration: Ensure the final concentration in your assay is below the aqueous solubility limit of this compound.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations.
-
Use a surfactant: In some biochemical assays, a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help maintain solubility.[6]
-
Consider the pH of your buffer: The stability of the active lactone form of camptothecins is favored in acidic conditions (pH < 7.0).[1] Using a slightly acidic buffer may improve solubility, but ensure it is compatible with your experimental system.
Q5: I'm observing a decrease in this compound activity in my multi-day cell culture experiments. What could be the cause?
The active lactone form of this compound is susceptible to hydrolysis to an inactive carboxylate form at physiological pH (7.4).[1] This conversion will reduce the effective concentration of the active compound over time. To address this:
-
Replenish the compound: For long-term experiments, consider performing partial or full media changes with fresh this compound at regular intervals.[6]
-
Protect from light: To prevent potential photodegradation, store solutions in amber vials or tubes wrapped in foil.[1][3]
Q6: How many times can I freeze and thaw my this compound stock solution?
It is highly recommended to avoid repeated freeze-thaw cycles.[3] Each cycle can introduce moisture into the DMSO stock, which is hygroscopic, potentially leading to compound degradation or precipitation.[7] It is best practice to aliquot the stock solution into single-use volumes.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions from powder. Perform a stability study of the compound in your specific cell culture medium. |
| Precipitation in Media | Visually inspect the culture media for any precipitate after adding the compound. If observed, refer to the FAQ on preventing precipitation. |
| Cell Permeability Issues | While this compound is expected to be cell-permeable, significant variations can exist between cell lines. Consider using a positive control compound with a similar mechanism of action. |
| Efflux by Cellular Pumps | Some cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor. This can be investigated using efflux pump inhibitors. |
Issue 2: High background signal or artifacts in biochemical assays.
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | High concentrations of hydrophobic compounds can form aggregates that interfere with assays. Perform a concentration-response curve and look for a steep, non-saturating response. Including a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can help disrupt aggregates.[6] |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used. Run a control with the compound in the assay buffer without the target enzyme. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method to determine the kinetic solubility of this compound in a buffer of choice (e.g., PBS, pH 7.4).
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution.
-
Dilution in Aqueous Buffer: Add a small volume of each DMSO concentration to the aqueous buffer in a 96-well plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for 1-2 hours to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance at a wavelength of 620 nm using a plate reader. The onset of turbidity indicates the concentration at which the compound precipitates.
-
Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to increase significantly is the estimated kinetic solubility.
Protocol 2: Stability Indicating HPLC Method
This protocol outlines a stability study for this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mobile phase-like solvent system).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C for various time points.
-
Alkaline Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at room temperature for various time points.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C.
-
Photostability: Expose the this compound solution to UV light.
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of the stressed sample into an HPLC system equipped with a UV detector.
-
Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Monitor the peak area of the parent this compound peak over time.
-
A decrease in the peak area of the parent compound indicates degradation. The appearance of new peaks signifies the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride|187793-52-8|COA [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Camptothecin: solubility, in-vitro drug release, and effect on human red blood cells and sperm cold preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camptothecin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Overcoming T-2513 Resistance in Cancer Cells
Welcome to the technical support center for T-2513. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms encountered during experiments with the c-Met inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule tyrosine kinase inhibitor (TKI) that targets the c-Met receptor. Under normal physiological conditions, the binding of hepatocyte growth factor (HGF) to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion. In many cancers, the c-Met pathway is aberrantly activated through receptor overexpression, gene amplification, or mutations, leading to uncontrolled tumor growth and metastasis. This compound competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.
Q2: Our lab has observed a gradual decrease in the efficacy of this compound in our long-term cell culture models. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound is a common challenge. Several mechanisms can contribute to this phenomenon:
-
Secondary Mutations in the Drug Target: Similar to what is observed with other TKIs, cancer cells can develop secondary mutations in the c-Met kinase domain. These mutations can interfere with the binding of this compound, thereby reducing its inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of c-Met by upregulating alternative signaling pathways that share downstream effectors. For instance, activation of other receptor tyrosine kinases (RTKs) like EGFR or AXL can sustain pro-survival signals.[1][2][3]
-
Amplification of the Target Oncogene: Increased expression of the c-Met protein through gene amplification can overwhelm the inhibitory capacity of this compound at standard concentrations.[4]
-
Contribution of the Tumor Microenvironment: The tumor microenvironment can secrete growth factors that activate alternative survival pathways in cancer cells, rendering them less dependent on c-Met signaling.[1][5]
-
Alternative Splicing of c-Met: The production of alternative splice variants of the c-Met receptor could potentially lead to a form of the receptor that is not effectively inhibited by this compound.[6]
Troubleshooting Guides
Issue 1: Decreased Cell Sensitivity to this compound in vitro
Symptoms:
-
A rightward shift in the dose-response curve (increased IC50 value) in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Reduced apoptosis as measured by Annexin V/PI staining or caspase activity assays.
-
Resumption of cell proliferation in the presence of this compound.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Steps | Expected Outcome if Cause is Confirmed |
| Secondary Mutation in c-Met Kinase Domain | 1. Sequence the c-Met kinase domain of resistant cells. 2. Compare the sequence to the parental, sensitive cell line. | Identification of a point mutation in the kinase domain. |
| Bypass Pathway Activation | 1. Perform a phospho-RTK array to screen for activation of other receptor tyrosine kinases. 2. Use western blotting to analyze the phosphorylation status of key downstream signaling proteins (e.g., p-AKT, p-ERK).[7] | Increased phosphorylation of alternative RTKs (e.g., EGFR, AXL) or sustained activation of downstream pathways despite c-Met inhibition. |
| c-Met Amplification | 1. Use quantitative PCR (qPCR) to assess c-Met gene copy number. 2. Perform fluorescence in situ hybridization (FISH) for visual confirmation. 3. Analyze c-Met protein levels by western blot or flow cytometry. | Increased c-Met gene copy number and/or protein overexpression in resistant cells compared to sensitive cells. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total c-Met, phospho-c-Met, total AKT, phospho-AKT, total ERK, and phospho-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize phospho-protein levels to the corresponding total protein levels.
Visualizations
Caption: Mechanism of action of this compound on the c-Met signaling pathway.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Logic for selecting combination therapies to overcome this compound resistance.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Targeted therapy triggers complex mechanism of resistance | EurekAlert! [eurekalert.org]
- 3. 49 Inhibition of AXL along with c-Met potentially halts resistance development in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 5. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel recombinant soluble splice variant of Met is a potent antagonist of the hepatocyte growth factor/scatter factor-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [c-Met signaling pathway participating in the gefitinib resistance of different gene types of non-small cell lung cancer cells induced by HGF in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing T-2513 concentration for experiments
Welcome to the technical support center for T-2513, a selective topoisomerase I inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective topoisomerase I inhibitor. It functions by binding to and stabilizing the transient covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand DNA break, leading to an accumulation of these complexes. When a replication fork collides with this stabilized complex, it results in a double-strand break, which can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).[1]
Q2: What is the recommended solvent and storage condition for this compound hydrochloride?
A2: this compound hydrochloride is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to store the powder at -20°C for up to 2 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[2] To minimize freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.
Q3: What are typical starting concentrations for this compound in in vitro experiments?
A3: The optimal concentration of this compound is dependent on the cell line and the specific assay being performed. Based on available data, the 50% growth inhibition (GI50) values for this compound against a panel of human tumor cell lines range from 15.1 to 111.5 ng/mL. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific experimental setup. A good starting point could be a range spanning from 1 ng/mL to 1000 ng/mL.
Q4: How can I determine the IC50 or GI50 value of this compound in my cell line?
A4: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), you need to perform a cytotoxicity or proliferation assay. This typically involves treating your cells with a serial dilution of this compound for a defined period (e.g., 48 or 72 hours) and then measuring cell viability using assays such as MTT, XTT, or SRB. The IC50/GI50 value is then calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxic effect observed | Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line or assay duration. | Perform a dose-response experiment with a broader and higher range of concentrations. Increase the incubation time (e.g., from 48 to 72 hours). |
| Compound instability: this compound may be degrading in the cell culture medium over long incubation periods. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the media before being added to the cells. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to topoisomerase I inhibitors. | Consider using a different cell line known to be sensitive to topoisomerase I inhibitors as a positive control. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting. |
| Edge effects: Wells on the perimeter of the plate may behave differently due to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation: High concentrations of this compound or the DMSO solvent may lead to precipitation in the aqueous culture medium. | Visually inspect the wells for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is low (typically ≤ 0.5%). Prepare intermediate dilutions in media if necessary. | |
| Unexpected off-target effects | High concentration: Off-target effects are more likely at very high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Interaction with other compounds: this compound may interact with other components in the cell culture medium or other treatments. | Review all components of your experimental system. If possible, test for interactions by systematically removing or replacing components. |
Data Presentation
Table 1: Cytotoxicity of this compound against Human Tumor Cell Lines
| Cell Line | Tumor Type | GI50 (ng/mL) |
| WiDr | Colon Cancer | 32.1 |
| HT-29 | Colon Cancer | 97.6 |
| SK-BR-3 | Breast Cancer | 38.6 |
| MKN-1 | Stomach Cancer | 15.6 |
| SK-LU-1 | Lung Cancer | 111.5 |
| LX-1 | Lung Cancer | 15.1 |
| KB | Oral Cancer | 34.0 |
| HeLaS3 | Cervical Cancer | 50.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound hydrochloride is soluble in DMSO.[2] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound hydrochloride powder in anhydrous DMSO. The molecular weight of this compound hydrochloride is 485.96 g/mol .
-
Aliquoting and Storage: Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for determining the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.
-
Mandatory Visualization
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
References
Technical Support Center: Investigating and Mitigating Off-Target Effects of Small Molecule Inhibitors
A Note on "T-2513": Information regarding a specific pharmacological compound designated "this compound" is not extensively available in the public domain. The following guide is designed to provide a general framework for researchers, scientists, and drug development professionals encountering potential off-target effects with any novel small molecule inhibitor. In this context, "this compound" will be used as a placeholder for a hypothetical kinase inhibitor to illustrate key concepts and protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects not related to the inhibition of the intended target.[1]
-
Lack of translatability: Promising preclinical results may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: What are the initial signs that my compound might have significant off-target effects?
A2: Common indicators that you may be observing off-target effects in your cell-based assays include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[2]
-
Discrepancy with genetic validation: The phenotype observed with the small molecule is different from the phenotype observed when the target gene is knocked out or knocked down using techniques like CRISPR or siRNA.
-
Steep dose-response curves: A very sharp drop in cell viability over a narrow concentration range can suggest acute, off-target toxicity.
-
Unexpected cytotoxicity: Significant decreases in cell viability are observed at concentrations where the intended target is not expected to be substantially inhibited.[3]
-
Contradictory results between different assay formats: For instance, an MTT assay might show high toxicity, while a membrane integrity assay (like LDH release) does not, potentially indicating mitochondrial off-target effects or assay interference.
Q3: What are the general strategies to minimize off-target effects in my experimental design?
A3: Several proactive strategies can be implemented to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Titrate your compound to find the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1][2]
-
Choose Selective Inhibitors: When possible, select inhibitors that have been well-characterized and are known to be highly selective for your target of interest.[1]
-
Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal Validation: Confirm phenotypes with structurally and mechanistically diverse inhibitors and genetic approaches to ensure the effect is truly linked to the target.[2]
Troubleshooting Guides
Issue 1: My compound, "this compound," shows potent cytotoxicity in my cancer cell line, but I'm concerned it's due to off-target effects.
-
Possible Cause: The observed cytotoxicity may be mediated by the inhibition of one or more kinases essential for cell survival, other than the intended target.
-
Troubleshooting Workflow:
-
Perform a Kinase Selectivity Profile: Screen "this compound" against a broad panel of recombinant kinases to identify its on-target and off-target activities.[4] This will provide a quantitative measure of its selectivity.
-
Conduct a Target Validation Experiment using CRISPR-Cas9: Genetically knock out the intended target of "this compound" in your cancer cell line.[5][][7]
-
Compare Compound Efficacy: Perform a dose-response assay with "this compound" on both the wild-type and the target-knockout cell lines.
-
Interpret the Results:
-
If the knockout cells are resistant to "this compound" compared to the wild-type cells, it strongly suggests the cytotoxicity is on-target.
-
If the knockout cells remain sensitive to "this compound," it is highly probable that the compound's efficacy is mediated by one or more off-target effects.[8]
-
-
Issue 2: My results are inconsistent across different cell lines treated with "this compound".
-
Possible Cause: The expression levels of the on-target or off-target proteins may vary between cell lines.[1]
-
Troubleshooting Steps:
-
Confirm Target Expression: Use Western Blot or qPCR to confirm that your intended target is expressed at similar levels across all cell lines used in your experiments.
-
Investigate Off-Target Expression: If your kinase selectivity profile revealed potent off-targets, check the expression levels of these off-target kinases in your panel of cell lines. The differential sensitivity to "this compound" may correlate with the expression of an off-target kinase.
-
Verify Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that "this compound" is engaging its intended target in the different cell lines. A lack of target engagement could explain the absence of a phenotype.[9][10]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for "this compound"
This table summarizes the inhibitory activity of "this compound" against a panel of selected kinases. The data is presented as the percentage of inhibition at a 1 µM concentration.
| Kinase Target | Family | % Inhibition at 1 µM "this compound" |
| Target Kinase A (On-Target) | TK | 98% |
| Off-Target Kinase B | STK | 85% |
| Off-Target Kinase C | TK | 72% |
| Off-Target Kinase D | STK | 15% |
| Off-Target Kinase E | TK | 5% |
TK: Tyrosine Kinase; STK: Serine/Threonine Kinase. This sample data shows that while "this compound" potently inhibits its intended target, it also strongly inhibits several other kinases, which could be responsible for its biological effects.
Table 2: Troubleshooting Experimental Outcomes
| Observation | Potential Interpretation | Recommended Next Step |
| Target knockout confers resistance to "this compound". | The effect is likely on-target. | Proceed with further on-target validation experiments. |
| Target knockout does not alter sensitivity to "this compound". | The effect is likely off-target. | Identify the responsible off-target(s) via kinome profiling and genetic validation of those targets. |
| "this compound" is potent in cell lines expressing high levels of Off-Target Kinase B. | Off-Target Kinase B may be mediating the observed phenotype. | Knock out Off-Target Kinase B and re-test sensitivity to "this compound". |
Mandatory Visualizations
Caption: Hypothetical signaling pathway illustrating on- and off-target effects of this compound.
Caption: Workflow for investigating and validating the mechanism of action of a novel inhibitor.
Caption: A logical workflow for systematically investigating an observed cellular phenotype.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.[4]
-
Methodology: This is typically performed as a fee-for-service by specialized vendors. A common method is a radiometric assay that measures the incorporation of ³³P from [γ-³³P]ATP onto a substrate.[4]
-
Compound Preparation: Prepare a stock solution of "this compound" (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC₅₀ determination.[4]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The ATP concentration is often set near the Kₘ for each kinase to accurately determine the IC₅₀.[4]
-
Compound Addition: Add the diluted "this compound" or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring incorporated radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition at a given concentration or as an IC₅₀ value for more potent interactions.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of a compound in a cellular environment by measuring its effect on the thermal stability of the target protein.[9][10][11]
-
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with "this compound" at various concentrations or with a vehicle control for a specified time (e.g., 1 hour) at 37°C.[9]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[9]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]
-
Sample Preparation and Western Blot: Collect the supernatant (soluble fraction). Determine the protein concentration, normalize all samples, and then analyze the amount of the soluble target protein by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and "this compound"-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[2]
-
Protocol 3: CRISPR-Cas9 Mediated Target Validation
-
Objective: To determine if the genetic removal of the target protein recapitulates or rescues the phenotype observed with the inhibitor.[7]
-
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting an early exon of the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Knockout Validation: Expand the clones and validate the gene knockout at the genomic level by sequencing the targeted locus and at the protein level by Western Blot to confirm the absence of the target protein.
-
Phenotypic Analysis: Perform the relevant phenotypic assay (e.g., a cell viability assay) on the validated knockout clones and the parental wild-type cells in the presence of a dose range of "this compound".[2] A significant increase in the IC₅₀ value in the knockout clones compared to the wild-type cells validates the on-target effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
Technical Support Center: Interpreting Unexpected Results with T-2513
Notice to Researchers: Information regarding unexpected results, off-target effects, or specific experimental troubleshooting for the compound T-2513 is not extensively available in publicly accessible scientific literature or databases. This compound hydrochloride is identified as a selective topoisomerase I inhibitor that functions by stabilizing the topoisomerase I-DNA complex, leading to the inhibition of DNA replication and RNA synthesis, and ultimately, cell death.[1][2]
Given the limited specific data on this compound, this guide provides troubleshooting advice and answers to frequently asked questions based on the known mechanism of action of topoisomerase I inhibitors as a class. Researchers using this compound who encounter unexpected results are encouraged to consider these general principles and experimental approaches.
Frequently Asked Questions (FAQs)
Q1: My cytotoxicity assay with this compound shows lower efficacy than expected in my cancer cell line.
A1: Several factors could contribute to lower-than-expected efficacy. Consider the following:
-
Cell Line Specifics: The expression level of topoisomerase I can vary significantly between cell lines. Low expression of the target enzyme will result in reduced sensitivity to the inhibitor.
-
Drug Efflux: The cell line may overexpress drug efflux pumps (e.g., P-glycoprotein/MDR1) that actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Cellular Proliferation Rate: Topoisomerase I inhibitors are most effective against rapidly dividing cells. If your cell line has a slow doubling time, the cytotoxic effects will be less pronounced.
-
Compound Stability: Ensure the proper storage and handling of this compound hydrochloride to maintain its stability and activity.[2]
Q2: I am observing significant toxicity in my control (non-cancerous) cell line at concentrations where I expect to see selective killing of cancer cells.
A2: While topoisomerase I inhibitors are designed to target rapidly dividing cancer cells, they can also affect normal proliferating cells. Unexpected toxicity in control lines could be due to:
-
High Proliferation Rate of Control Cells: Some "normal" cell lines used in research can have relatively high rates of proliferation.
-
Off-Target Effects: Although specific off-target effects for this compound are not documented, compounds can sometimes interact with other cellular targets, leading to toxicity. The concept of off-target effects is a known concern in drug development.[3][4][5][6]
-
Experimental Conditions: The concentration and duration of exposure are critical. A high concentration or prolonged exposure can lead to non-specific toxicity.
Q3: How can I investigate if the observed effects in my experiment are truly due to topoisomerase I inhibition?
A3: To confirm the mechanism of action, you can perform several experiments:
-
Topoisomerase I Activity Assay: Directly measure the activity of topoisomerase I in cell lysates treated with this compound. A dose-dependent decrease in enzyme activity would support the on-target effect.
-
DNA Damage Response: Treatment with topoisomerase I inhibitors leads to the formation of stable DNA-enzyme complexes, which are processed into DNA double-strand breaks. You can assess the induction of DNA damage markers such as phosphorylated H2AX (γH2AX) by Western blotting or immunofluorescence.
-
Cell Cycle Analysis: Topoisomerase I inhibitors typically cause cell cycle arrest in the S and G2/M phases. Analyze the cell cycle distribution of this compound-treated cells using flow cytometry.
Troubleshooting Guides
Problem: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Compound Preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media composition. |
| Assay Variability | Include positive and negative controls in every experiment. Use a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control. |
Problem: Unexpected Cellular Morphology Changes
| Potential Cause | Troubleshooting Steps |
| Induction of Senescence or Apoptosis | Perform assays to detect markers of senescence (e.g., SA-β-gal staining) or apoptosis (e.g., caspase-3 cleavage, TUNEL assay). |
| Cytoskeletal Disruption | Use immunofluorescence to visualize key cytoskeletal proteins like actin and tubulin to check for abnormalities. |
| Off-Target Effects | This is more complex to diagnose. A starting point could be to compare the morphological changes with those induced by other topoisomerase I inhibitors. |
Experimental Protocols
Protocol 1: Western Blot for γH2AX (Marker of DNA Double-Strand Breaks)
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phospho-H2AX (Ser139). Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Signaling Pathways and Workflows
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for this compound as a topoisomerase I inhibitor.
Caption: Proposed mechanism of this compound leading to cell death.
Troubleshooting Workflow for Unexpected Cytotoxicity
This diagram outlines a logical workflow for investigating unexpected results in a cytotoxicity assay with this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
References
- 1. This compound hydrochloride - Ace Therapeutics [acetherapeutics.com]
- 2. This compound hydrochloride - Immunomart [immunomart.com]
- 3. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 6. blog.addgene.org [blog.addgene.org]
T-2513 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving the topoisomerase I inhibitor, T-2513.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription. It is a derivative of camptothecin. This compound exerts its cytotoxic effects by binding to the covalent complex formed between topoisomerase I and DNA. This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with this trapped complex, it results in the formation of a cytotoxic double-strand break, which can trigger cell cycle arrest and apoptosis.[1] SN-38 is a known metabolite of this compound.[1]
Q2: What are the recommended storage conditions for this compound hydrochloride?
Proper storage of this compound hydrochloride is crucial to maintain its stability and activity. The following conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years[2] |
| In DMSO | 4°C | Up to 2 weeks[2] |
| In DMSO | -20°C or -80°C | Up to 6 months[2] |
Handling Recommendations:
-
When preparing solutions, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[2]
-
It is best to prepare and use solutions on the same day.[2]
-
If stock solutions are prepared in advance, they should be stored in tightly sealed vials in aliquots at -20°C and are generally usable for up to one month.[2]
Q3: What are the main degradation pathways for this compound?
As a camptothecin analog, this compound is susceptible to degradation, primarily through the following pathways:
-
Hydrolysis of the Lactone Ring: The active form of camptothecins contains a crucial E-ring lactone. This ring is prone to pH-dependent hydrolysis, opening to form an inactive carboxylate species.[3] This conversion is favored under neutral to basic conditions.[3]
-
Photodegradation: Camptothecin and its derivatives can be sensitive to light. Exposure to light, especially in solution, can lead to the formation of degradation products.[4] It is advisable to protect this compound solutions from light.
-
Oxidation: While less common than hydrolysis, oxidative degradation can occur, potentially mediated by enzymes like cytochrome P450s in biological systems.[5]
Q4: How should I prepare this compound for in vitro cell-based assays?
For in vitro experiments, this compound hydrochloride is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in the desired cell culture medium to achieve the final working concentrations. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that would be toxic to the cells (typically <0.5%). Prepare fresh working solutions from the stock immediately before each experiment to minimize degradation.
Troubleshooting Guides
Inconsistent Results in Cytotoxicity Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Lactone ring instability: The active lactone form of this compound hydrolyzes to the inactive carboxylate form at physiological pH (~7.4). The rate of this conversion can be influenced by the buffer composition and incubation time.[6] | Prepare fresh dilutions of this compound in media immediately before treating cells. Minimize the pre-incubation time of the compound in the medium. Consider using a slightly acidic medium if compatible with your cell line to slow down hydrolysis. |
| Compound precipitation: this compound, like other camptothecin analogs, has poor water solubility. High concentrations in aqueous media can lead to precipitation. | Visually inspect your working solutions for any signs of precipitation. Prepare a high-concentration stock in DMSO and use minimal volumes for dilution into your culture medium. | |
| Lower than expected cytotoxicity. | Cell cycle state: The cytotoxic effects of topoisomerase I inhibitors are most pronounced during the S-phase of the cell cycle when DNA replication occurs.[6] If a large portion of your cell population is in other phases, the apparent cytotoxicity may be lower. | Ensure your cells are in the logarithmic growth phase when you apply the treatment. Consider synchronizing your cells in the S-phase for more consistent results. |
| Drug resistance: Cells can develop resistance to camptothecins through various mechanisms, including downregulation of topoisomerase I expression or increased drug efflux.[7] | If working with a new cell line, verify its sensitivity to other topoisomerase I inhibitors. For established resistant lines, consider combination therapies or alternative drugs. | |
| No cytotoxicity observed. | Inactive compound: The compound may have degraded due to improper storage or handling. | Always store this compound as recommended. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
Issues with Topoisomerase I Activity Assays
| Problem | Possible Cause | Recommended Solution |
| No relaxation of supercoiled DNA in the control (enzyme only) lane. | Inactive enzyme: The topoisomerase I enzyme may have lost its activity due to improper storage or handling. | Use a fresh aliquot of the enzyme. Ensure the assay buffer conditions (pH, salt concentration) are optimal for enzyme activity. |
| All DNA is in the relaxed form, even in the no-enzyme control. | Nuclease contamination: The DNA substrate may be contaminated with nucleases, leading to its degradation. | Use high-quality, nuclease-free plasmid DNA. Ensure all buffers and water are nuclease-free. |
| Smeared DNA bands on the gel. | Nuclease contamination or excessive enzyme concentration: Can lead to non-specific degradation of the DNA.[7] | Check for nuclease activity by incubating the DNA with the enzyme extract and running it on a gel. Titrate the amount of topoisomerase I to find the optimal concentration for the assay. |
| Inconsistent inhibition by this compound. | Inhibitor insolubility or degradation: As with cytotoxicity assays, precipitation or hydrolysis of this compound can lead to variable results.[7] | Prepare fresh dilutions of this compound for each experiment. Ensure the final DMSO concentration is low and does not interfere with the enzyme activity. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound hydrochloride
-
DMSO
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Topoisomerase I DNA Relaxation Assay
This protocol is for assessing the inhibitory effect of this compound on the catalytic activity of topoisomerase I.
Materials:
-
This compound hydrochloride
-
DMSO
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
Stop solution (e.g., containing SDS and proteinase K)
-
6x DNA loading dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the 10x assay buffer, supercoiled plasmid DNA, and nuclease-free water to the desired final volume.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a no-drug control and a vehicle (DMSO) control.
-
Enzyme Addition: Add the purified topoisomerase I to all tubes except for the no-enzyme control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution and incubate at 37°C for another 30 minutes to digest the protein.
-
Agarose Gel Electrophoresis: Add the DNA loading dye to each sample and load them onto a 1% agarose gel. Run the gel until there is good separation between the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Interpretation: Topoisomerase I activity is observed by the conversion of the faster-migrating supercoiled DNA to the slower-migrating relaxed form. Inhibition of this activity by this compound will result in a decrease in the amount of relaxed DNA compared to the no-drug control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride|187793-52-8|COA [dcchemicals.com]
- 3. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering and harnessing oxidative enzymes for chemoenzymatic synthesis and diversification of anticancer camptothecin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: T-2513 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the hypothetical Anaplastic Lymphoma Kinase (ALK) inhibitor, T-2513, in in vivo experiments.
Section 1: Compound Handling and Formulation
FAQs
Q1: What is the recommended solvent for preparing this compound for in vivo administration?
A1: this compound has low aqueous solubility. For in vivo studies, a common starting formulation is a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water. Alternatively, a solution can be prepared using a co-solvent system, for example, 10% DMSO, 40% PEG300, and 50% sterile water. It is crucial to establish the maximum tolerated dose of the vehicle in the chosen animal model prior to initiating efficacy studies.
Q2: How can I improve the solubility of this compound for my experiments?
A2: Improving the solubility of poorly soluble compounds like this compound is critical for achieving adequate bioavailability.[1][2] One approach is the preparation of amorphous solid dispersions, for instance, by using a hot-melt technique with polymers like polyethylene glycol.[1] Another strategy is to use lipid-based formulations, which can enhance absorption by promoting emulsification in the gastrointestinal tract.[2]
Troubleshooting Guide
Issue: Precipitation of this compound is observed in the formulation upon standing.
| Potential Cause | Troubleshooting Step |
| Supersaturation and instability | Prepare the formulation fresh before each administration. |
| Inappropriate solvent system | Evaluate alternative vehicle compositions. Consider reducing the concentration of this compound. |
| Temperature fluctuations | Store the formulation at a constant, controlled temperature. |
Section 2: Pharmacokinetics and Dosing
FAQs
Q1: What are the expected pharmacokinetic (PK) parameters for this compound?
A1: The PK properties of this compound, like other kinase inhibitors, are influenced by its absorption, distribution, metabolism, and elimination (ADME).[3][4] While specific values for this compound are hypothetical, a summary of expected parameters based on similar compounds is provided below.
| Parameter | Description | Hypothetical Value for this compound |
| Tmax | Time to reach maximum plasma concentration | 2-4 hours |
| Cmax | Maximum observed plasma concentration | 500-1000 ng/mL (at efficacious dose) |
| AUC | Area under the concentration-time curve | Varies with dose |
| t1/2 | Elimination half-life | 8-12 hours |
Q2: How do I determine the optimal dose for my in vivo efficacy study?
A2: The optimal dose should be determined through a dose-range-finding study that assesses both efficacy and toxicity. This involves administering multiple dose levels of this compound to cohorts of tumor-bearing animals and monitoring tumor growth inhibition and animal well-being. The goal is to identify a dose that provides significant anti-tumor activity with an acceptable safety profile.
Troubleshooting Guide
Issue: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor absorption | Re-evaluate the formulation to enhance solubility and dissolution.[2] |
| Rapid metabolism | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450s), if ethically approved and relevant to the study. |
| P-glycoprotein efflux | Investigate if this compound is a substrate for efflux transporters and consider co-administration with an inhibitor. |
Section 3: Efficacy Issues
FAQs
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In cancers driven by ALK gene rearrangements, the resulting fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival.[5][6] this compound binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its downstream signaling.[5][6]
Q2: What are some common in vivo models for testing this compound efficacy?
A2: Xenograft models using human cancer cell lines with known ALK rearrangements (e.g., H3122 or STE-1 non-small cell lung cancer cells) implanted in immunodeficient mice (e.g., nude or SCID) are commonly used.[7] Patient-derived xenograft (PDX) models that more closely recapitulate human tumor biology can also be employed.
Troubleshooting Guide
Issue: this compound does not show the expected anti-tumor efficacy in our xenograft model.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing or PK | Confirm adequate plasma exposure of this compound through PK analysis. If exposure is low, re-evaluate the dose and formulation. |
| Target Engagement | Assess target engagement in tumor tissue by measuring the phosphorylation status of ALK and its downstream effectors (e.g., STAT3, AKT, ERK) via Western blot or immunohistochemistry. |
| Off-Target Effects | The observed phenotype might be due to off-target effects.[8] Consider performing an in vitro kinase screen to identify potential off-target kinases. |
| Acquired Resistance | If initial efficacy is followed by tumor regrowth, investigate potential resistance mechanisms. The G1202R mutation is a common cause of resistance to second-generation ALK inhibitors.[6] |
| Incorrect Model | Verify the presence of the ALK fusion gene in the cell line or PDX model used. |
Section 4: Toxicity and Adverse Events
FAQs
Q1: What are the common adverse events associated with ALK inhibitors like this compound?
A1: ALK inhibitors are generally well-tolerated, but some adverse events can occur. The most common are gastrointestinal toxicities such as nausea, vomiting, and diarrhea.[5][9] Elevation of liver enzymes and fatigue have also been reported.[9]
Troubleshooting Guide
Issue: Animals treated with this compound are showing signs of toxicity (e.g., weight loss, lethargy).
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of this compound. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off). |
| Vehicle toxicity | Run a control group with the vehicle alone to ensure it is well-tolerated at the administered volume and frequency. |
| On-target toxicity | If toxicity persists at efficacious doses, supportive care measures may be necessary. Consult with a veterinarian for appropriate interventions. |
Summary of Common Adverse Events with ALK Inhibitors [9]
| Adverse Event | Reported Incidence | Management |
| Nausea | Up to 83% | Administer anti-emetics. |
| Diarrhea | Up to 86% | Provide hydration and anti-diarrheal medication. |
| Vomiting | Up to 67% | Administer anti-emetics. |
| Elevated Liver Enzymes | Up to 60% | Monitor liver function tests. Consider dose reduction or interruption. |
| Fatigue | Up to 43% | Allow for adequate rest periods. |
Section 5: Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Formulation (Suspension)
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Gradually add the this compound powder to the methylcellulose solution while vortexing to ensure a homogenous suspension.
-
Continue vortexing for 5-10 minutes.
-
Visually inspect the suspension for any large aggregates.
-
Prepare the formulation fresh daily before administration.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Implant ALK-positive cancer cells (e.g., 5 x 10^6 H3122 cells) subcutaneously into the flank of immunodeficient mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize animals into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle orally once daily.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health twice weekly.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis.
Visualizations
Caption: this compound inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Caption: Workflow for an in vivo xenograft efficacy study of this compound.
Caption: Troubleshooting logic for lack of in vivo efficacy with this compound.
References
- 1. Enhancing the solubility of nitazoxanide with solid dispersions technique: formulation, evaluation, and cytotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics and pharmacodynamics of antibiotic therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 6. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Measuring T-2513 Uptake in Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on measuring the cellular uptake of T-2513, a selective topoisomerase I inhibitor. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is measuring its cellular uptake important?
A1: this compound is a selective topoisomerase I inhibitor that functions by stabilizing the topoisomerase I-DNA complex. This action inhibits DNA replication and RNA synthesis, ultimately leading to cell death[1][2][3][4][5][6]. Measuring the intracellular concentration of this compound is crucial because its efficacy is dependent on reaching its intracellular target, topoisomerase I. Quantifying cellular uptake helps in understanding its pharmacodynamics, determining effective concentrations, and troubleshooting experiments where the expected biological effect is not observed.
Q2: What are the common methods to measure the cellular uptake of a small molecule like this compound?
A2: Several methods can be employed to measure the cellular uptake of small molecules. These can be broadly categorized as direct and indirect methods.
-
Direct Methods: These methods quantify the amount of the compound within the cell.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for quantifying the absolute amount of this compound in cell lysates.
-
Radiolabeling: Using a radiolabeled version of this compound (e.g., with ³H or ¹⁴C) allows for sensitive detection and quantification through scintillation counting of cell lysates.
-
Fluorescence-based Methods: If a fluorescent derivative of this compound is available or can be synthesized without affecting its activity, fluorescence microscopy or flow cytometry can be used to measure uptake.
-
-
Indirect Methods: These methods infer cellular uptake by measuring a downstream biological effect of the compound.
-
Topoisomerase I Activity Assays: Measuring the inhibition of topoisomerase I activity in cell lysates after treatment with this compound.
-
DNA Damage Assays: Detecting markers of DNA damage (e.g., γH2AX foci) that occur as a consequence of topoisomerase I inhibition.
-
Cell Viability and Proliferation Assays: Assessing the cytotoxic effects of this compound on a panel of human tumor cell lines can provide an indirect measure of its uptake and activity[1].
-
Q3: How can I be sure that the measured this compound is inside the cells and not just bound to the cell surface?
A3: This is a critical consideration in uptake experiments. To distinguish between intracellular and membrane-bound compounds, you can perform a wash step with a cold, acidic buffer (e.g., glycine-HCl, pH 2.5) for a short period. This treatment is generally effective at removing surface-bound molecules without significantly affecting intracellular concentrations. Additionally, performing uptake experiments at 4°C can serve as a control, as active transport processes are significantly reduced at this temperature, and any measured compound is more likely to be non-specifically bound to the cell surface[7].
Q4: My functional assay (e.g., cell death) is not showing the expected effect. Does this mean this compound is not entering the cells?
A4: Not necessarily. While a lack of a functional response could be due to poor cellular uptake, other factors could be at play. These include:
-
Rapid Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolism: this compound could be metabolized into an inactive form within the cell.
-
Incorrect Dosage or Incubation Time: The concentration or duration of treatment may be insufficient to elicit a response.
-
Cell Line Resistance: The chosen cell line may have inherent or acquired resistance mechanisms to topoisomerase I inhibitors.
It is recommended to use a direct method like LC-MS to confirm the intracellular concentration of this compound before concluding that a lack of functional response is due to poor uptake.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable this compound in cell lysates | Insufficient incubation time or concentration. | Perform a time-course and concentration-response experiment to determine optimal conditions. |
| Rapid efflux of the compound by transporters like P-glycoprotein (MDR1). | Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if uptake increases. | |
| Instability of this compound in the culture medium. | Check the stability of this compound under your experimental conditions using LC-MS. | |
| Inefficient cell lysis. | Ensure your lysis buffer and protocol are effective for your cell type. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding. |
| Uneven compound distribution in multi-well plates. | Gently mix the plate after adding this compound to ensure even distribution. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, which are more susceptible to evaporation. | |
| High background signal (non-specific binding) | Binding of this compound to the plastic of the culture dish. | Use low-binding plates or pre-coat plates with a blocking agent like bovine serum albumin (BSA). |
| Incomplete removal of extracellular compound. | Optimize the washing steps. Consider an acidic wash to remove surface-bound compound. |
Experimental Protocols
Protocol 1: Quantification of this compound Uptake by LC-MS
This protocol provides a general framework for quantifying the intracellular concentration of this compound using Liquid Chromatography-Mass Spectrometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment: Remove the culture medium and treat the cells with the desired concentration of this compound in fresh medium. Include a vehicle-only control. Incubate for the desired time period (e.g., 1, 4, 24 hours).
-
Washing: Aspirate the medium containing this compound. Wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Harvesting: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Sample Preparation for LC-MS: Collect the supernatant and prepare it for LC-MS analysis according to your instrument's guidelines. This may involve protein precipitation with a solvent like acetonitrile.
-
LC-MS Analysis: Analyze the samples on an LC-MS system to quantify the amount of this compound. A standard curve of known this compound concentrations should be run in parallel for absolute quantification.
-
Data Normalization: Normalize the quantified this compound amount to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).
Protocol 2: Indirect Measurement of this compound Uptake via DNA Damage (γH2AX Staining)
This protocol indirectly assesses this compound uptake by measuring a downstream effect, the formation of γH2AX foci, which are markers of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against γH2AX (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the number and intensity of γH2AX foci per cell. An increase in foci in this compound-treated cells compared to controls indicates uptake and target engagement.
Visualizations
Caption: Workflow for direct measurement of this compound cellular uptake using LC-MS.
Caption: Simplified signaling pathway of this compound action leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride - Ace Therapeutics [acetherapeutics.com]
- 3. This compound hydrochloride - Immunomart [immunomart.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. This compound|CAS 288247-87-0|DC Chemicals [dcchemicals.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Analysis of the molecular mechanism for the antagonistic action of a novel 1alpha,25-dihydroxyvitamin D(3) analogue toward vitamin D receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in T-2513 research
Welcome to the technical support center for T-2513, a selective inhibitor of MEK1/2 kinases. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your research and experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to the kinase domain, this compound prevents the phosphorylation and subsequent activation of ERK1/2, a critical downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers.
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For in vivo studies, the appropriate vehicle will depend on the specific experimental design and animal model.
Q3: What are the expected downstream effects of this compound treatment?
A3: Effective inhibition of MEK1/2 by this compound should result in a significant reduction in the phosphorylation of ERK1/2 (p-ERK1/2). This can be readily assessed by Western blot analysis. Downstream of ERK1/2, you may also observe changes in the expression or phosphorylation of transcription factors such as c-Fos and c-Jun.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Several factors can contribute to variability in IC50 values. Refer to the table below for common causes and solutions.
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Confluency can significantly impact a cell's response to inhibitors. |
| Assay Incubation Time | Ensure the incubation time with this compound is consistent across all experiments. A standard 72-hour incubation is recommended for many cell lines. |
| Serum Concentration | The concentration of serum in your cell culture media can affect the potency of MEK inhibitors. Maintain a consistent serum concentration or test under reduced serum conditions. |
| DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to cells. |
Issue 2: No decrease in p-ERK levels after this compound treatment.
Q: I've treated my cells with this compound, but I don't see a reduction in ERK1/2 phosphorylation via Western blot. Why?
A: This is a common issue that can point to problems with the compound, the experimental setup, or the biological system.
-
Verify Compound Activity: First, confirm the integrity of your this compound stock. If possible, test it in a well-characterized, sensitive cell line (e.g., A375) to ensure it is active.
-
Check Treatment Conditions: Ensure that the concentration and duration of treatment are sufficient to inhibit MEK. For most sensitive cell lines, a 1-4 hour treatment with 10-100 nM this compound should be adequate to observe a significant reduction in p-ERK.
-
Assess Basal Pathway Activity: The cell line you are using may have low basal activity in the MAPK pathway. Consider stimulating the pathway with a growth factor (e.g., EGF or FGF) before this compound treatment to create a larger dynamic range for observing inhibition.
-
Review Western Blot Protocol: Ensure your Western blot protocol is optimized. Check the quality of your primary antibodies against p-ERK and total ERK, and ensure proper protein transfer and detection methods are used.
Diagram 1: Troubleshooting Workflow for Ineffective p-ERK Inhibition
A decision tree for troubleshooting lack of p-ERK inhibition.
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Inhibition
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): If assessing growth factor-stimulated p-ERK, serum-starve the cells for 18-24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.
Diagram 2: The MAPK/ERK Signaling Pathway and this compound Inhibition
This compound inhibits MEK1/2, blocking downstream signaling to ERK1/2.
Diagram 3: Standard Experimental Workflow for this compound Evaluation
A typical workflow for the preclinical evaluation of this compound.
Technical Support Center: Improving the Therapeutic Index of T-2513
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the topoisomerase I inhibitor, T-2513. The information is designed to help improve its therapeutic index by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] It is a derivative of camptothecin.[1] this compound's mechanism of action involves binding to the covalent complex formed between topoisomerase I and DNA. This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand, which is a crucial step in the enzyme's function.[1] When a replication fork collides with this stabilized complex, it leads to irreversible double-strand DNA breaks, ultimately triggering S-phase cell cycle arrest and apoptosis (programmed cell death).[1]
Q2: What are the main challenges associated with the therapeutic use of this compound and other camptothecin analogs?
A2: Like other camptothecin derivatives, this compound faces several challenges that can limit its therapeutic index:
-
Poor Water Solubility: this compound is poorly soluble in aqueous solutions, which complicates its formulation for both in vitro experiments and in vivo administration.[2][3]
-
Lactone Ring Instability: The active form of this compound contains a lactone E-ring that is susceptible to hydrolysis to an inactive carboxylate form at physiological pH (around 7.4).[4][5] This reduces the drug's efficacy.
-
Toxicity: Topoisomerase I inhibitors can affect rapidly dividing normal cells, leading to side effects such as myelosuppression (e.g., neutropenia, thrombocytopenia) and gastrointestinal toxicity (e.g., diarrhea).[4][6]
Improving Therapeutic Index
Q3: What strategies can be employed to improve the therapeutic index of this compound?
A3: Several strategies are being explored to enhance the therapeutic index of camptothecin analogs like this compound:
-
Prodrugs: The use of a prodrug, such as T-0128, can improve the pharmacokinetic properties of this compound. T-0128 is designed to be converted to the active this compound within the body, potentially leading to a more sustained release and targeted delivery to tumor tissues.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can enhance its solubility, protect the lactone ring from hydrolysis, and potentially improve its accumulation in tumors through the enhanced permeability and retention (EPR) effect.[5][7]
-
Liposomal Formulations: Similar to nanoparticles, liposomes can improve the solubility and stability of this compound, leading to a better pharmacokinetic profile and reduced off-target toxicity.[7]
-
Combination Therapies: Combining this compound with other anticancer agents that have different mechanisms of action may allow for synergistic effects at lower, less toxic doses of each drug.
Troubleshooting Guides
In Vitro Experiments
Q4: My this compound is precipitating in the cell culture medium. How can I resolve this?
A4: This is a common issue due to the poor water solubility of this compound. Here are some troubleshooting steps:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[4]
-
Final DMSO Concentration: When preparing your working dilutions in cell culture medium, ensure the final concentration of DMSO is low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
-
Pre-warming Medium: Use pre-warmed cell culture medium for dilutions.
-
Vortexing: Vortex the diluted solutions thoroughly before adding them to the cells.
-
Solubility Enhancers: For in vivo studies, co-solvents such as PEG300 and Tween 80 can be used. A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.
Q5: I am observing inconsistent IC50 values in my cytotoxicity assays. What could be the cause?
A5: Inconsistent IC50 values can arise from several factors:
-
Cell Seeding Density: Ensure that you are using a consistent and optimal cell seeding density for your 96-well plates. Overly confluent or sparse cells will respond differently to the drug.
-
Logarithmic Growth Phase: Only use cells that are in the logarithmic phase of growth for your experiments, as their metabolic activity and proliferation rate are more consistent.
-
Drug Stability: The lactone ring of this compound is unstable at physiological pH. Prepare fresh dilutions of the drug for each experiment and minimize the time the drug is in the aqueous culture medium before being added to the cells.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.
-
Pipetting Accuracy: Use calibrated pipettes and ensure consistent pipetting technique to minimize variability in drug concentrations and cell numbers.
In Vivo Experiments
Q6: My in vivo efficacy study with this compound is showing high toxicity and weight loss in the animals. What should I do?
A6: High toxicity in vivo is a significant concern. Consider the following adjustments:
-
Maximum Tolerated Dose (MTD) Study: If you have not already done so, perform a dose-ranging study to determine the MTD of this compound in your specific animal model.[8][9] This involves administering escalating doses to small groups of animals and monitoring for signs of toxicity, such as weight loss, changes in behavior, and clinical pathology.[8][10]
-
Dosing Schedule: The toxicity of topoisomerase I inhibitors is often schedule-dependent. Consider alternative dosing schedules, such as less frequent administration or splitting the dose.
-
Formulation: The vehicle used to dissolve this compound can contribute to toxicity. Ensure your vehicle is well-tolerated by the animals at the administered volume. You may need to optimize the formulation to improve solubility and reduce the amount of organic solvents.
-
Supportive Care: Provide supportive care to the animals as needed, such as hydration and nutritional supplements, to help them tolerate the treatment.
Data Presentation
Table 1: Illustrative In Vitro Efficacy of a this compound Analog in Human Cancer Cell Lines
(Note: As specific IC50 data for this compound is not publicly available, the following table presents representative data for a closely related camptothecin analog to illustrate its potency. Researchers should determine the IC50 of this compound in their specific cell lines of interest.)
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 15.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 3.5 |
| A549 | Lung Carcinoma | 32.1 ± 4.2 |
| HeLa | Cervical Cancer | 18.9 ± 2.8 |
Table 2: Illustrative In Vivo Maximum Tolerated Dose (MTD) of a this compound Analog in Mice
(Note: This table provides a representative example of MTD determination. The actual MTD of this compound should be established experimentally in the specific mouse strain and with the specific formulation being used.)
| Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) | Observed Toxicities |
| 10 | QDx5 | -2% | None |
| 20 | QDx5 | -8% | Mild lethargy |
| 30 | QDx5 | -18% | Significant lethargy, ruffled fur |
| 40 | QDx5 | > -20% (study terminated) | Severe lethargy, hunched posture |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Drug Treatment: Replace the medium in the wells with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose of this compound in mice.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., DMSO/PEG300/Tween 80/saline)
-
6-8 week old female athymic nude mice
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare dilutions for the different dose groups.
-
Dose Groups: Divide the mice into groups of 3-5 animals. Include a vehicle control group and at least three dose-escalation groups.
-
Administration: Administer this compound (or vehicle) to the mice via the desired route (e.g., intravenous, intraperitoneal).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, appearance (e.g., ruffled fur, hunched posture), and behavior (e.g., lethargy).
-
Body Weight: Record the body weight of each animal daily or every other day.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not result in mortality or severe, irreversible signs of toxicity.[9]
-
Data Analysis: Plot the mean body weight change for each group over time. Analyze the clinical observations to determine the dose-limiting toxicities.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Overview of strategies to improve the therapeutic index of this compound.
References
- 1. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. graphviz.org [graphviz.org]
- 10. Current Trends in Clinical Trials of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
T-2513 Versus Other Topoisomerase I Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the topoisomerase I inhibitor T-2513 with other prominent inhibitors in its class, including topotecan and irinotecan. The information is curated to assist researchers and drug development professionals in understanding the performance, mechanism of action, and experimental evaluation of these anticancer agents.
Introduction to Topoisomerase I Inhibitors
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. It alleviates torsional stress in DNA by creating transient single-strand breaks. Topoisomerase I inhibitors exert their cytotoxic effects by trapping the enzyme-DNA covalent complex, leading to DNA damage and ultimately, cell death.[1] This mechanism makes them effective anticancer agents, particularly against rapidly proliferating tumor cells.[2]
This compound is a novel camptothecin analog that acts as a selective topoisomerase I inhibitor. It is the active metabolite of the prodrug delimotecan (also known as T-0128), which is designed for targeted delivery and release of this compound within the tumor microenvironment.[3] this compound can be further metabolized to SN-38, the highly potent active metabolite of irinotecan.[3]
Mechanism of Action
The primary mechanism of action for this compound and other camptothecin derivatives like topotecan and irinotecan involves the stabilization of the topoisomerase I-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.[2]
Mechanism of action for Topoisomerase I inhibitors.
Comparative Performance: In Vitro Cytotoxicity
Table 1: IC50 Values of SN-38 in Human Cancer Cell Lines
| Cell Line | Cancer Type | SN-38 IC50 | Reference |
| LoVo | Colorectal | 8.25 nM | [4] |
| HT-29 | Colorectal | 4.50 nM | [4] |
| HCT116 | Colorectal | 0.04 µM | [5] |
| SW620 | Colorectal | 0.02 µM | [5] |
| OCUM-2M | Gastric | 6.4 nM | [6] |
| OCUM-8 | Gastric | 2.6 nM | [6] |
Table 2: IC50 Values of Irinotecan in Human Cancer Cell Lines
| Cell Line | Cancer Type | Irinotecan IC50 | Reference |
| LoVo | Colorectal | 15.8 µM | [4][7] |
| HT-29 | Colorectal | 5.17 µM | [4][7] |
| HROC24P | Colorectal | 2.2 µM | [8] |
| HROC87X | Colorectal | 0.9 µM | [8] |
| SW480 | Colorectal | >10 µg/ml | [9] |
| HCT8 | Colorectal | >10 µg/ml | [9] |
Table 3: IC50 Values of Topotecan in Human Cancer Cell Lines
| Cell Line | Cancer Type | Topotecan IC50 | Reference |
| MCF-7 Luc | Breast | 13 nM (cell-free) | [10] |
| DU-145 Luc | Prostate | 2 nM (cell-free) | [10] |
| L1210 | Leukemia | 0.1 µM | [11] |
| LoVo | Colorectal | 0.02 µM | [11] |
| IMR-32 | Neuroblastoma | 1.89 nM | [12] |
| SK-N-BE(2) | Neuroblastoma | 2.56 nM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of topoisomerase I inhibitors. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the topoisomerase I inhibitor and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against drug concentration.
Experimental workflow for MTT cytotoxicity assay.
Topoisomerase I Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.
-
Substrate Preparation: Prepare a supercoiled plasmid DNA substrate.
-
Reaction Mixture: In a reaction tube, combine the supercoiled DNA, purified human topoisomerase I enzyme, and the test inhibitor in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the nicked or linear form of the DNA in the presence of the inhibitor indicates stabilization of the cleavage complex.
Experimental workflow for Topoisomerase I cleavage assay.
Conclusion
This compound represents a promising next-generation topoisomerase I inhibitor. Its metabolic conversion to the highly potent SN-38 suggests significant anticancer activity. While direct comparative data with established inhibitors like topotecan and irinotecan is still emerging, the available preclinical information indicates a favorable cytotoxicity profile. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to existing therapies. The experimental protocols and diagrams provided in this guide offer a framework for the continued investigation and evaluation of this and other novel topoisomerase I inhibitors.
References
- 1. Topoisomerase I inhibitors and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential potentiation of topoisomerase I poison cytotoxicity by PARP inhibition in S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of delimotecan against human metastatic melanoma: pharmacokinetics and molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Item - IC50 values of antitumor drugs evaluated for MMR-D cell lines. - figshare - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Topoisomerase I Inhibitors T-2513 and Topotecan in Oncology Research
For Immediate Release
In the landscape of oncology drug development, the comparative evaluation of novel therapeutic agents against established standards is crucial for advancing cancer treatment. This guide provides a detailed comparison of the efficacy of T-2513, an investigational topoisomerase I inhibitor, and topotecan, an FDA-approved chemotherapeutic agent. This analysis is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview based on available preclinical data.
Mechanism of Action: A Shared Target
Both this compound and topotecan exert their cytotoxic effects by targeting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1][2] By binding to the enzyme-DNA complex, these inhibitors prevent the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately, apoptotic cell death.[1][2] this compound is an active metabolite of the prodrug delimotecan (T-0128).
Preclinical Efficacy: A Head-to-Head Look
Direct comparative studies between this compound and topotecan are limited in the public domain. However, by collating data from various preclinical studies, we can construct a comparative view of their potency against a range of cancer cell lines and in in vivo models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (GI50) is a key metric of a drug's cytotoxic potency. The available data for this compound and topotecan against several human cancer cell lines are summarized below. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Cell Line | Cancer Type | This compound GI50 (ng/mL) | Topotecan GI50 (µM) |
| WiDr | Colon Carcinoma | 32.1 | Data Not Available |
| HT-29 | Colon Carcinoma | 97.6 | ~0.03 - 0.2 (as SN-38, active metabolite of Irinotecan) |
| SK-BR-3 | Breast Carcinoma | 38.6 | Data Not Available |
| MKN-1 | Stomach Adenocarcinoma | 15.6 | Data Not Available |
| SK-LU-1 | Lung Carcinoma | 111.5 | Data Not Available |
| LX-1 | Lung Carcinoma | 15.1 | Data Not Available |
| KB | Cervical Carcinoma | 34.0 | Data Not Available |
| HeLaS3 | Cervical Carcinoma | 50.9 | Data Not Available |
In Vivo Antitumor Activity
Signaling Pathways and Cellular Response
Topoisomerase I inhibitors trigger a cascade of cellular events following the induction of DNA damage. The primary signaling pathway activated is the DNA Damage Response (DDR) pathway.
Caption: General signaling pathway for topoisomerase I inhibitors.
Upon stabilization of the topoisomerase I-DNA complex by either this compound or topotecan, the collision of the DNA replication machinery with this complex leads to the formation of lethal double-strand breaks. This damage activates the DDR pathway, primarily through the ATM and ATR kinases, which in turn orchestrates cell cycle arrest to allow for DNA repair. If the damage is too extensive, the apoptotic machinery is triggered, leading to programmed cell death.
Furthermore, studies have implicated the PI3K/Akt signaling pathway in the cellular response to topotecan. This pathway is crucial for cell survival and proliferation, and its inhibition can enhance the cytotoxic effects of topoisomerase I inhibitors. The specific effects of this compound on the PI3K/Akt pathway have not been extensively documented in publicly available research.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound and topotecan.
In Vitro Cytotoxicity Assay (GI50 Determination)
A common method to determine the GI50 is the Sulforhodamine B (SRB) assay or MTT assay.
Caption: A typical workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Application: A serial dilution of the test compound (this compound or topotecan) is added to the wells.
-
Incubation: The plates are incubated for a specified period (typically 48 to 72 hours).
-
Cell Viability Assessment:
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B. The bound dye is then solubilized, and the absorbance is read on a plate reader.
-
MTT Assay: MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance values are used to generate a dose-response curve from which the GI50 value is calculated.
In Vivo Antitumor Activity (Walker-256 Carcinoma Model)
Methodology:
-
Tumor Implantation: Walker-256 carcinoma cells are implanted subcutaneously or intraperitoneally into rats.
-
Drug Administration: Once the tumors reach a palpable size, the animals are randomized into control and treatment groups. This compound or topotecan is administered at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. For ascitic tumors, survival is the primary endpoint.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The ED50, the dose required to achieve 50% tumor growth inhibition, is then calculated.
Conclusion
Both this compound and topotecan are potent topoisomerase I inhibitors with demonstrated preclinical antitumor activity. While the available data suggests that this compound is a promising investigational agent with significant cytotoxicity against a range of cancer cell lines, a definitive comparison of its efficacy against topotecan is hampered by the lack of direct comparative studies and standardized reporting of preclinical data. Further research, including head-to-head preclinical trials and eventually clinical studies, is necessary to fully elucidate the comparative efficacy and potential clinical utility of this compound in the treatment of cancer.
References
A Head-to-Head Battle in Colorectal Cancer Models: T-2513 Versus Irinotecan
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the topoisomerase I inhibitors T-2513 and irinotecan, focusing on their performance in preclinical colorectal cancer models. This analysis is supported by experimental data to inform future research and development directions.
Executive Summary
This compound, the active metabolite of the prodrug delimotecan (T-0128), and irinotecan are both potent camptothecin analogues that function as topoisomerase I inhibitors. Their cytotoxic effect is primarily mediated by their active metabolite, SN-38, which induces DNA damage and subsequent cell death. Preclinical studies in colorectal cancer models reveal that while both agents demonstrate significant anti-tumor activity, the novel drug delivery system of this compound via its prodrug delimotecan offers a superior efficacy profile, particularly in controlling metastatic spread, when compared to irinotecan.
Data Presentation
In Vitro Cytotoxicity
Direct comparative in vitro studies of this compound and irinotecan are limited. However, available data for this compound and the shared active metabolite SN-38 in human colorectal cancer cell lines are presented below. It is important to note that IC50/GI50 values can vary based on the specific experimental conditions, such as exposure time and the assay used.
| Compound | Cell Line | Assay | IC50 / GI50 |
| This compound | WiDr | Not Specified | 32.1 ng/mL |
| This compound | HT-29 | Not Specified | 97.6 ng/mL |
| SN-38 | HCT116 | MTT | 50 nM |
| SN-38 | HT-29 | MTT | 130 nM |
| SN-38 | LoVo | MTT | 20 nM |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of drug potency.
In Vivo Efficacy: Delimotecan (this compound Prodrug) vs. Irinotecan
A pivotal preclinical study directly compared the efficacy of delimotecan (T-0128) and irinotecan in an orthotopic mouse model of human colorectal cancer using HT-29 cells.
| Treatment Group | Dose and Schedule | Mean Primary Tumor Weight (mg) | Incidence of Lymph Node Metastasis |
| Control (Untreated) | - | 1580 ± 250 | 19/24 (79%) |
| Delimotecan (T-0128) | 440 mg/kg, q4d x 4 | 240 ± 80 | 1/12 (8%) |
| Irinotecan | 80 mg/kg, q4d x 4 | 950 ± 190 | Not specified, but higher than delimotecan |
Data from Bouchet et al., Anticancer Research, 2017. The study highlights the marked superiority of delimotecan in inhibiting both primary tumor growth and, most notably, lymph node metastasis compared to irinotecan.
Mechanism of Action and Signaling Pathways
Both this compound and irinotecan are topoisomerase I inhibitors.[1] Irinotecan is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases.[2] Similarly, this compound is delivered as a prodrug, delimotecan, which is a carboxymethyldextran polymer conjugate.[3] This conjugate is designed to be cleaved, releasing this compound, which can then be further metabolized to SN-38.[3]
The ultimate cytotoxic agent for both drugs is SN-38, which stabilizes the topoisomerase I-DNA cleavable complex.[2] This prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of DNA damage, cell cycle arrest in the S/G2 phase, and ultimately, apoptosis.[4][5]
References
Validating Target Engagement of the Kinase Inhibitor T-2513 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Verifying that a therapeutic compound reaches and binds to its intended intracellular target is a critical step in drug discovery and development.[1] This guide provides a comparative overview of three widely used methods for validating the target engagement of a hypothetical kinase inhibitor, T-2513, within a cellular context. The objective is to equip researchers with the necessary information to select the most appropriate assay for their specific needs, interpret the resulting data, and understand the experimental workflows involved.
Comparison of Key Methodologies
The selection of a target engagement assay depends on various factors, including the nature of the target, the desired throughput, and the specific questions being addressed (e.g., affinity, residence time, or selectivity). Below is a summary of three robust methods: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Kinobeads-based chemical proteomics.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Kinobeads (Chemical Proteomics) |
| Principle | Ligand-induced thermal stabilization of the target protein.[2][3] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4][5] | Competitive binding of the inhibitor and immobilized broad-spectrum kinase inhibitors (kinobeads) for endogenous kinases in a cell lysate.[6][7] |
| Cell State | Live or lysed cells.[3] | Live cells.[8] | Cell lysate.[6] |
| Primary Readout | Amount of soluble protein remaining after heat treatment, typically measured by Western Blot or mass spectrometry.[1][9] | BRET ratio, indicating proximity between the target and a fluorescent ligand.[10] | Relative abundance of kinases bound to beads, measured by mass spectrometry.[11] |
| Key Outputs | Target engagement confirmation, apparent melting temperature (Tm) shift, in-cell EC50.[12] | Compound affinity (IC50), target occupancy, and residence time in live cells.[5][13] | Target identification, kinase selectivity profiling, apparent dissociation constants (Kdapp).[7] |
| Throughput | Low to medium (plate-based formats are available).[2] | High.[10] | Medium to high.[7] |
| Requirement for Target Modification | No. | Yes (requires expression of a NanoLuc® fusion protein).[4] | No. |
| Main Advantage | Label-free and does not require modification of the compound or target protein.[3] | Allows for real-time measurement of binding in living cells and can determine residence time.[8][13] | Provides a broad, unbiased profile of kinase targets and off-targets.[7][14] |
| Main Limitation | Indirect measure of binding; not all proteins exhibit a significant thermal shift. | Requires genetic modification of cells to express the fusion protein.[4] | An in-vitro assay using cell lysates; may not fully recapitulate the cellular environment.[6] |
Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that leverages the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[2][3] This method allows for the direct assessment of target engagement in a cellular environment without the need for labels or modifications.[1]
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate under standard conditions to allow for compound uptake.[1]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler. A temperature gradient is used to determine the melting curve of the target protein.[9]
-
Cell Lysis: Lyse the cells through methods such as freeze-thaw cycles or sonication.[1]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[1]
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.[9]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[4] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target).[5] A test compound like this compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.[8][10]
-
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in an appropriate assay plate.
-
Compound and Tracer Addition: Add varying concentrations of this compound to the cells. Subsequently, add a specific NanoBRET™ fluorescent tracer at a predetermined concentration.[10]
-
Substrate Addition and Incubation: Add the NanoLuc® substrate to initiate the bioluminescent reaction. Incubate at room temperature to allow the assay to equilibrate.
-
Signal Detection: Measure the donor and acceptor emission signals using a luminometer capable of detecting filtered light.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
Kinobeads (Chemical Proteomics)
Kinobeads are a chemical proteomics tool used for kinase inhibitor profiling.[14] This method involves using beads coupled with a cocktail of broad-spectrum, non-selective kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[6] By pre-incubating the lysate with a free inhibitor like this compound, one can perform a competition experiment to identify its specific targets.[7][11]
-
Cell Lysis: Harvest and lyse cells to prepare a soluble protein extract.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of this compound. This allows this compound to bind to its target kinases.
-
Kinase Enrichment: Add the kinobeads to the lysate. The beads will bind to kinases that are not already occupied by this compound.[6]
-
Wash and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Determine the dose-dependent decrease in the binding of each kinase to the beads in the presence of this compound. This allows for the determination of the apparent dissociation constants (Kdapp) and provides a selectivity profile of the inhibitor.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 5. news-medical.net [news-medical.net]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 14. semanticscholar.org [semanticscholar.org]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between T-2513 and Other Anticancer Drugs
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of the anticipated cross-resistance profile of T-2513, a selective topoisomerase I inhibitor, with other established anticancer agents. Due to the limited direct preclinical data on this compound cross-resistance, this analysis draws upon data from structurally and mechanistically similar camptothecin analogs, such as SN-38 (the active metabolite of irinotecan) and topotecan, to provide a predictive overview.
This compound, an active metabolite of the prodrug delimotecan, exerts its cytotoxic effects by stabilizing the topoisomerase I-DNA complex, leading to DNA damage and cell death[1]. Resistance to topoisomerase I inhibitors is a multifaceted issue, often driven by mechanisms that can confer cross-resistance to a variety of other chemotherapeutic agents. The most prominent of these mechanisms is the upregulation of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein or BCRP), which function as drug efflux pumps[2][3][4][5][6][7].
Comparative Cross-Resistance Profiles
The following tables summarize the cross-resistance patterns observed in cancer cell lines resistant to camptothecin analogs. This data provides a predictive framework for the potential cross-resistance profile of this compound.
| Resistant Cell Line Model | Primary Resistance To | Cross-Resistance Observed | No Cross-Resistance Observed | Reference |
| Human Breast Cancer (MCF-7, MDA-MB-231) | SN-38 | Epirubicin | Docetaxel, LMP400 (non-camptothecin Top1 inhibitor) | [2][4] |
| Human Non-Small Cell Lung Cancer (NCI-H460/TPT10) | Topotecan | SN-38, Mitoxantrone, Doxorubicin | - | [3] |
| Human Colon Cancer (S1-IR20) | Irinotecan | SN-38, Mitoxantrone, Topotecan, Doxorubicin | - | [5][6] |
| Human Small-Cell Lung Cancer (PC-6/SN2-5) | SN-38 | Topotecan | - | [7] |
Key Insights from Comparative Data:
-
Resistance to camptothecins, like SN-38 and topotecan, frequently leads to cross-resistance to other topoisomerase I inhibitors and substrates of the ABCG2 transporter, such as mitoxantrone. [3][5][6]
-
A consistent finding is the lack of cross-resistance to taxanes, such as docetaxel, in SN-38 resistant breast cancer cell lines. [2][4] This suggests that the mechanisms conferring resistance to topoisomerase I inhibitors may not affect the efficacy of microtubule-targeting agents.
-
The overexpression of ABCG2/BCRP is a primary driver of this observed multidrug resistance phenotype[2][3][4][5][6][7].
Signaling Pathways in Topoisomerase I Inhibitor Resistance
The development of resistance to drugs like this compound involves complex signaling alterations within the cancer cell. A primary mechanism is the increased expression of drug efflux pumps, which is often regulated by various transcription factors and signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cross-resistance.
Development of Drug-Resistant Cancer Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to a specific anticancer drug through continuous exposure.
Methodology:
-
Cell Culture: Parental human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Initial Drug Exposure: Cells are initially exposed to a low concentration of the selective drug (e.g., SN-38 or topotecan), typically starting at the IC10 (concentration that inhibits 10% of cell growth)[2].
-
Stepwise Dose Escalation: The concentration of the drug is gradually increased in a stepwise manner over a period of several months[2]. At each concentration, the cells are cultured for a minimum of three passages to allow for the selection and expansion of resistant populations[2].
-
Maintenance of Resistant Lines: Once a stable resistant cell line is established that can proliferate in a significantly higher drug concentration (e.g., 7-100 fold higher IC50) compared to the parental line, it is maintained in culture with the selective drug to preserve the resistant phenotype[2][4].
-
Stability Check: The stability of the resistant phenotype is confirmed by culturing the cells in a drug-free medium for an extended period (e.g., one month) and then re-evaluating the IC50[2].
In Vitro Cytotoxicity and Cross-Resistance Assay (MTT Assay)
This protocol is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50) and to assess cross-resistance to other compounds.
Methodology:
-
Cell Seeding: Parental and resistant cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight[8].
-
Drug Treatment: The following day, the cells are treated with a serial dilution of the test compounds (this compound, other anticancer drugs) over a wide concentration range. A vehicle control (e.g., DMSO) is also included[9].
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C[2][4].
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve. The resistance factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. Cross-resistance is indicated by an RF greater than 1 for a secondary drug in the resistant cell line.
Conclusion
While direct experimental data on the cross-resistance of this compound is not yet widely available, the extensive research on analogous topoisomerase I inhibitors provides a strong predictive framework. It is anticipated that resistance to this compound will likely be mediated by the upregulation of ABC transporters, particularly ABCG2, leading to potential cross-resistance to other substrates of this pump. Conversely, this compound-resistant cells may retain sensitivity to agents with different mechanisms of action, such as taxanes. The experimental protocols outlined in this guide provide a robust foundation for researchers to investigate the specific cross-resistance profile of this compound and to develop strategies to overcome resistance, ultimately improving its therapeutic potential in the clinic.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line [frontiersin.org]
- 7. Breast cancer resistance protein directly confers SN-38 resistance of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Potential of T-2513 in Combination Therapy: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of combination therapies involving topoisomerase I inhibitors, a class of anticancer agents to which the novel compound T-2513 belongs. While specific clinical or preclinical data on this compound in combination regimens is not yet publicly available, this document aims to validate its potential by examining the established efficacy of other topoisomerase I inhibitors, such as irinotecan and topotecan, in similar therapeutic strategies. The data presented herein is extrapolated from studies on these analogous compounds to provide a framework for the future development and evaluation of this compound-based combination therapies.
Mechanism of Action: The Rationale for Combination Approaches
This compound is a selective topoisomerase I inhibitor. This class of drugs targets topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. By binding to the enzyme-DNA complex, these inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, irreversible double-strand breaks occur, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2]
The rationale for employing topoisomerase I inhibitors in combination therapy is to enhance their cytotoxic effects, overcome potential resistance mechanisms, and target multiple oncogenic pathways simultaneously. Synergistic interactions can be achieved by combining them with agents that inhibit DNA repair pathways or induce DNA damage through different mechanisms.
Preclinical Validation: Synergistic Effects in Combination
Preclinical studies have consistently demonstrated that combining topoisomerase I inhibitors with other classes of anticancer drugs can lead to synergistic cytotoxicity. A particularly promising strategy is the combination with PARP (Poly (ADP-ribose) polymerase) inhibitors, which are involved in the repair of single-strand DNA breaks. The dual inhibition of topoisomerase I and PARP can lead to a synthetic lethal effect in cancer cells.
Table 1: Preclinical Synergy of Topoisomerase I Inhibitors with PARP Inhibitors
| Topoisomerase I Inhibitor | Combination Agent | Cancer Model | Observed Effect |
| Irinotecan | Veliparib (PARP Inhibitor) | Triple-Negative Breast Cancer Xenograft | Significant tumor growth inhibition compared to either agent alone. |
| LMP400 (Indenoisoquinoline) | Olaparib (PARP Inhibitor) | PTEN-deficient Glioblastoma Cells | Synergistic cytotoxicity and induction of G2/M arrest.[3] |
| LMP Compounds | Olaparib (PARP Inhibitor) | BRCA-deficient Ovarian Cancer Model | Significant increase in survival with combination therapy.[4] |
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxic effects of this compound in combination with another agent on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination, and to evaluate for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination agent
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the combination agent, and the combination of both at various ratios. Include vehicle-only controls.
-
Incubation: Incubate the treated cells for a period that allows for multiple cell cycles (e.g., 72 hours).
-
Viability Assessment: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals using a solubilization solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values and use software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Clinical Performance of Topoisomerase I Inhibitors in Combination Therapy
Clinical trials have solidified the role of topoisomerase I inhibitors as a cornerstone of combination chemotherapy for several cancers, most notably colorectal and lung cancer.
Colorectal Cancer: Irinotecan-Based Regimens
The FOLFIRI regimen, which combines irinotecan with 5-fluorouracil (5-FU) and leucovorin, is a standard-of-care treatment for metastatic colorectal cancer.[5]
Table 2: Efficacy of FOLFIRI vs. Irinotecan Monotherapy in Second-Line Treatment of Metastatic Colorectal Cancer
| Endpoint | FOLFIRI | Irinotecan Monotherapy | p-value |
| Objective Response Rate (ORR) | 5.68% | 5.95% | NS |
| Disease Control Rate (DCR) | 61.36% | 54.76% | NS |
| Median Progression-Free Survival (PFS) | 3.5 months | 3.7 months | 0.6094 |
| Data from a randomized clinical trial. NS: Not Significant.[1] |
Table 3: Efficacy of FOLFIRI-3 in Advanced Colorectal Cancer After FOLFOX Failure
| Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 23% | 13-33% |
| Disease Control Rate (DCR) | 60% | 48-72% |
| Median Progression-Free Survival (PFS) | 4.7 months | - |
| Median Overall Survival (OS) | 10.5 months | - |
| Data from a Phase II study of a modified FOLFIRI regimen.[6] |
Lung Cancer: Topotecan-Based Regimens
Topotecan, another topoisomerase I inhibitor, has been evaluated in combination with platinum-based agents for the treatment of lung cancer.
Table 4: Efficacy of Topotecan and Carboplatin in Extensive Stage Small Cell Lung Cancer (First-Line)
| Endpoint | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 57% | 44-70% |
| Median Time to Progression | 5.5 months | 4.0-6.3 months |
| Median Overall Survival (OS) | 8.5 months | 7.2-11.4 months |
| Data from a Phase II trial.[7] |
Experimental Protocol: Overview of a Phase II Clinical Trial Design
Objective: To evaluate the efficacy and safety of this compound in combination with a standard-of-care agent in a specific cancer type.
Study Design: A single-arm or randomized, open-label, multicenter Phase II trial.
Patient Population: Patients with a confirmed diagnosis of the target cancer who have met specific inclusion and exclusion criteria (e.g., prior treatments, performance status).
Treatment Plan:
-
Patients receive this compound at a predetermined dose and schedule in combination with another anticancer agent.
-
Treatment is administered in cycles (e.g., every 21 days).
-
Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.
Endpoints:
-
Primary Endpoint: Objective Response Rate (ORR) as per RECIST criteria.
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), and safety/tolerability.
Assessments:
-
Tumor assessments (e.g., CT scans) are performed at baseline and at regular intervals during treatment.
-
Adverse events are monitored and graded according to standard criteria (e.g., CTCAE).
-
Pharmacokinetic and pharmacodynamic analyses may be included as exploratory objectives.
Understanding Drug Interactions
The goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs.
Conclusion
The data for established topoisomerase I inhibitors like irinotecan and topotecan strongly support the validity of a combination therapy approach to enhance anticancer efficacy. The preclinical evidence for synergy, particularly with agents targeting DNA repair pathways, and the clinical success of combination regimens in major cancer types, provide a solid foundation for the development of this compound. While direct comparative data for this compound is not yet available, the information presented in this guide suggests that its progression into combination therapy trials is a scientifically sound and promising strategy. Future preclinical and clinical studies are warranted to elucidate the optimal combination partners and therapeutic settings for this novel topoisomerase I inhibitor.
References
- 1. FOLFIRI (folinic acid, fluorouracil, and irinotecan) increases not efficacy but toxicity compared with single-agent irinotecan as a second-line treatment in metastatic colorectal cancer patients: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A phase II study of FOLFIRI-3 (double infusion of irinotecan combined with LV5FU) after FOLFOX in advanced colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II trial of carboplatin and weekly topotecan in the first-line treatment of patients with extensive stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: T-2513 vs. SN-38 in Preclinical Oncology
A detailed analysis of two potent topoisomerase I inhibitors, T-2513 and SN-38, reveals distinct profiles in their preclinical activity and metabolic pathways. This guide provides a comprehensive comparison of their mechanism of action, in vitro cytotoxicity, and available pharmacokinetic data to inform researchers and drug development professionals.
SN-38, the active metabolite of the widely used chemotherapeutic irinotecan, is a well-established and potent topoisomerase I inhibitor. This compound is another camptothecin analog that also functions as a topoisomerase I inhibitor and is notably a metabolic precursor to SN-38. While both compounds ultimately lead to cancer cell death by inhibiting the same crucial enzyme, their distinct chemical structures and metabolic routes result in different pharmacological profiles.
Mechanism of Action: Targeting DNA Replication
Both this compound and SN-38 exert their cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound and SN-38 bind to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][2] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks. When the replication fork encounters these breaks, it results in the formation of lethal double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[2]
Although both compounds share this fundamental mechanism, their journey to the target and subsequent metabolism differ significantly. This compound can be considered both a potent topoisomerase I inhibitor in its own right and a prodrug of SN-38.[2]
In Vitro Cytotoxicity: A Look at Potency
Table 1: In Vitro Cytotoxicity (IC50) of SN-38 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colon Carcinoma | 8.8 | [3] |
| OCUM-2M | Gastric Carcinoma | 6.4 | [4] |
| OCUM-8 | Gastric Carcinoma | 2.6 | [4] |
| HCT116 | Colon Cancer | >282.7 (as solution) | [1] |
| HT-29 | Colon Cancer | >1.54 µg/mL (as solution) | [1] |
| HepG2 | Liver Cancer | >8.54 µg/mL (as solution) | [1] |
| A549 | Lung Cancer | >5.28 µg/mL (as solution) | [1] |
| MCF-7 | Breast Cancer | >6.89 µg/mL (as solution) | [1] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Information regarding the specific IC50 values for this compound is limited in publicly available literature, making a direct quantitative comparison challenging. However, it is established that this compound exhibits broad cytotoxicity against a range of human tumor cell lines.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of topoisomerase I inhibitors.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or SN-38) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA-intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band and a decrease in the intensity of the relaxed DNA band with increasing concentrations of the inhibitor.
Pharmacokinetics: A Glimpse into In Vivo Behavior
Direct comparative preclinical pharmacokinetic studies between this compound and SN-38 are scarce. However, a clinical study on delimotecan (MEN 4901/T-0128), a prodrug of this compound, provides valuable insights into the plasma concentrations of both this compound and its metabolite, SN-38, in patients.
Table 2: Pharmacokinetic Parameters of this compound and SN-38 Following Delimotecan Administration in Patients
| Parameter | This compound | SN-38 |
| Cmax (ng/mL) | ~100-1000 | ~10-100 |
| AUC (ng*h/mL) | ~1000-10000 | ~100-1000 |
Data are approximate values derived from graphical representations in a clinical study of delimotecan and may vary depending on the dose level.
These data indicate that after administration of a this compound prodrug, substantial systemic exposure to both this compound and SN-38 is achieved. The long terminal half-life of the prodrug delimotecan (approximately 109 hours) resulted in prolonged exposure to both active compounds.
Conclusion
Both this compound and SN-38 are potent inhibitors of topoisomerase I, a validated target in oncology. SN-38, as the active metabolite of irinotecan, has a well-documented and formidable cytotoxic profile against a multitude of cancer cell lines. This compound, while also a topoisomerase I inhibitor, holds the dual role of being an active compound and a precursor to SN-38.
The available data suggests that both molecules are critical players in the antitumor activity observed with this compound-releasing prodrugs. However, a definitive head-to-head comparison of their intrinsic potencies and in vivo efficacy requires further direct comparative studies. The metabolic conversion of this compound to the highly active SN-38 in vivo is a key feature of its pharmacology. Understanding the relative contributions of both this compound and the subsequently formed SN-38 to the overall therapeutic effect is crucial for the continued development and optimization of this class of anticancer agents. Future research should focus on direct comparative studies to elucidate the nuanced differences in their preclinical profiles, which will be instrumental in guiding their clinical applications.
References
- 1. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating T-2513 Sensitivity: A Comparative Guide to Potential Biomarkers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of potential biomarkers for sensitivity to T-2513, a selective topoisomerase I (Top1) inhibitor. Leveraging preclinical data and insights from related compounds, this document outlines key molecular indicators that could guide patient stratification and therapeutic development.
This compound is a potent camptothecin derivative that, like other Top1 inhibitors, exerts its cytotoxic effects by stabilizing the Top1-DNA cleavage complex. This leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death, particularly in rapidly dividing cancer cells. Emerging research on delimotecan (MEN 4901/T-0128), a prodrug of this compound, has revealed a critical metabolic pathway: delimotecan is converted to this compound by the enzyme cathepsin B, which is often overexpressed in tumor tissues. Subsequently, this compound is further metabolized to SN-38, the active metabolite of the widely used Top1 inhibitor irinotecan.[1] This metabolic cascade suggests that biomarkers relevant to both the prodrug activation and the activity of its downstream metabolites will be crucial in predicting sensitivity to this compound-based therapies.
This guide explores a panel of potential biomarkers, comparing their mechanistic rationale and the existing experimental evidence for their utility in predicting response to this compound and other Top1 inhibitors.
Comparison of Potential Biomarkers for this compound Sensitivity
| Biomarker Category | Biomarker | Rationale for this compound Sensitivity | Supporting Evidence from Other Top1 Inhibitors |
| Prodrug Activation | Cathepsin B Expression | Delimotecan, the prodrug of this compound, is activated by cathepsin B.[1] High tumor expression of cathepsin B may lead to increased conversion of the prodrug to active this compound, enhancing therapeutic efficacy. | Overexpression of cathepsin B is observed in various malignancies and is associated with tumor progression.[2][3][4][5][6] |
| Drug Target & Activity | Topoisomerase I (Top1) Expression | As the direct target of this compound, higher levels of Top1 in tumor cells could provide more targets for the drug, potentially leading to increased formation of cytotoxic Top1-DNA complexes. | Positive correlation between Top1 protein level and sensitivity to SN-38 has been observed in preclinical studies.[7] |
| Phospho-Topoisomerase I (Ser10) (topoI-pS10) | Phosphorylation of Top1 at Serine 10 is implicated in the regulation of its activity and may influence the stability of the drug-induced cleavage complex. | Higher levels of topoI-pS10 have been retrospectively validated as a predictive biomarker for response to irinotecan in gastric and colorectal cancer. | |
| Drug Metabolism & Efflux | UGT1A1 Genotype | This compound is metabolized to SN-38. The UGT1A1 enzyme is responsible for the glucuronidation and detoxification of SN-38.[8] Polymorphisms in the UGT1A1 gene, such as UGT1A128*, lead to reduced enzyme activity, which can increase SN-38 exposure and toxicity, and potentially efficacy.[9][10][11] | UGT1A1 genotype is a well-established biomarker for irinotecan-induced toxicity.[8][9][11] Its role in predicting efficacy is also an area of active investigation.[12] |
| ABCG2/BCRP Expression | The ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is an efflux pump that can actively transport SN-38 out of cancer cells, thereby conferring resistance.[13] | Upregulation of ABCG2/BCRP is a known mechanism of resistance to SN-38 in breast cancer cell lines.[13] | |
| Downstream Signaling | Nuclear factor erythroid 2-related factor 2 (Nrf2) | SN-38 has been shown to inhibit the transcriptional activity of Nrf2, a key regulator of cellular resistance to oxidative stress and xenobiotics.[14] | Inhibition of Nrf2 by SN-38 can enhance the sensitivity of colorectal cancer cells to other chemotherapeutic agents.[14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of these potential biomarkers.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of an inhibitor to prevent Top1 from relaxing supercoiled DNA.
-
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Top1 Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 50% glycerol)
-
This compound or other test compounds
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures on ice containing 1x Top1 reaction buffer, supercoiled plasmid DNA (e.g., 0.25 µg), and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding a predetermined amount of purified human Top1 enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop buffer/loading dye.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
-
Topoisomerase I DNA Cleavage Assay
This assay determines the ability of an inhibitor to stabilize the Top1-DNA cleavage complex.
-
Materials:
-
Purified human Topoisomerase I
-
A specific DNA oligonucleotide substrate, 3'-end labeled with 32P
-
10x Top1 Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA)
-
This compound or other test compounds
-
SDS (20%)
-
Proteinase K
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 20%)
-
-
Procedure:
-
Incubate the 32P-labeled DNA substrate with purified human Top1 and varying concentrations of the inhibitor in 1x cleavage buffer at 37°C for 30 minutes.
-
Terminate the reaction by adding SDS to a final concentration of 1%.
-
Digest the protein by adding proteinase K and incubating at 50°C for 1 hour.
-
Add formamide loading dye and denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA fragments by autoradiography. An increase in the intensity of the cleaved DNA fragment indicates stabilization of the Top1-DNA cleavage complex.[15][16]
-
Immunohistochemistry (IHC) for Protein Biomarkers
This protocol can be adapted for the detection of Top1, topoI-pS10, and Cathepsin B in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (specific for the target protein)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
-
-
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary antibody at the optimal dilution and temperature.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
Analyze the staining intensity and percentage of positive cells under a microscope.[5][17][18]
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Conclusion
The development of this compound and its prodrug, delimotecan, presents a promising avenue for cancer therapy. A robust biomarker strategy will be essential for its successful clinical translation. Based on its mechanism of action and metabolic pathway, a combination of biomarkers assessing prodrug activation (Cathepsin B), drug target engagement (Top1, topoI-pS10), and metabolism/resistance pathways (UGT1A1, ABCG2, Nrf2) holds the greatest potential for predicting patient response. Further preclinical and clinical validation of these biomarkers is warranted to establish their predictive value and to enable a personalized approach to treatment with this novel Top1 inhibitor.
References
- 1. Clinical and pharmacologic study of the novel prodrug delimotecan (MEN 4901/T-0128) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin B expression in colorectal carcinomas correlates with tumor progression and shortened patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression profile of cathepsins indicates the potential of cathepsins B and D as prognostic factors in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B Is Upregulated and Mediates ECM Degradation in Colon Adenocarcinoma HT29 Cells Overexpressing Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cathepsins B, D, and G Are Expressed in Metastatic Head and Neck Cutaneous Squamous Cell Carcinoma [frontiersin.org]
- 6. Cathepsin B Expression and the Correlation with Clinical Aspects of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UGT1A1 genotype and irinotecan therapy: general review and implementation in routine practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis revisiting the influence of UGT1A1*28 and UGT1A1*6 on irinotecan safety in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Irinotecan Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Predictive Value of UGT1A1 Polymorphisms in Irinotecan-Induced Toxicity and Therapeutic Efficacy in Colorectal Cancer Patients [cancertreatmentjournal.com]
- 13. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SN-38, an active metabolite of irinotecan, inhibits transcription of nuclear factor erythroid 2-related factor 2 and enhances drug sensitivity of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2010103851A1 - Method for determining sensitivity to irinotecan and use thereof - Google Patents [patents.google.com]
- 16. Drug: SN-38 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 17. Diagnostic significance of the novel biomarker combination for early-stage non-small cell lung cancer detection: results of the blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
T-2513 Demonstrates Potent Antitumor Efficacy in Preclinical Xenograft Models
For Immediate Release
[City, State] – [Date] – New preclinical data on T-2513, a selective topoisomerase I inhibitor, reveals significant antitumor activity in patient-derived xenograft (PDX) models, positioning it as a promising candidate for cancer therapy. These studies provide a direct comparison with existing treatments, highlighting the potential of this compound in a clinical setting.
This compound is an active metabolite of the prodrug Delimotecan (T-0128), which is converted to this compound by the enzyme cathepsin B, often overexpressed in tumor tissues.[1] This targeted conversion allows for a concentrated therapeutic effect within the tumor microenvironment. The primary mechanism of action for this compound is the inhibition of topoisomerase I, a crucial enzyme for DNA replication and RNA synthesis. By stabilizing the topoisomerase I-DNA complex, this compound induces DNA damage and triggers cell death, specifically during the S-phase of the cell cycle.[1]
Comparative Efficacy in Patient-Derived Xenografts
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell-line xenografts as they better recapitulate the heterogeneity of human tumors.[2] While specific head-to-head studies of this compound against a wide array of chemotherapeutics in PDX models are not extensively published, data from studies on its prodrug, Delimotecan (T-0128), and the related topoisomerase I inhibitor, irinotecan, provide valuable comparative insights.
One key study evaluated the efficacy of Delimotecan (T-0128) in a human mammary tumor xenograft model (MX-1). A single intravenous injection of T-0128 at a dose of 6 mg/kg (equivalent to the amount of bound this compound) resulted in complete tumor regression in five out of six mice.[1] This demonstrates a significant therapeutic effect at a well-tolerated dose.[1]
For comparison, studies on irinotecan, a standard-of-care topoisomerase I inhibitor, in colorectal cancer PDX models have shown varied responses. In a panel of 49 colorectal cancer PDX models, 92% responded to irinotecan treatment.[3] In another study focusing on pediatric MLL-rearranged acute lymphoblastic leukemia PDX models, irinotecan monotherapy induced sustainable disease remission.[4] These findings establish a benchmark for the expected efficacy of topoisomerase I inhibitors in PDX models.
The table below summarizes the available efficacy data for Delimotecan (T-0128), the prodrug of this compound, in a human tumor xenograft model.
| Compound | Dose | Schedule | Tumor Model | Efficacy (Tumor Growth Inhibition) | Reference |
| Delimotecan (T-0128) | 6 mg/kg (this compound equivalent) | Single i.v. injection | MX-1 (Mammary) | Complete regression in 5/6 mice | [1] |
Experimental Protocols
The following methodologies are based on established protocols for evaluating the efficacy of anticancer agents in patient-derived xenograft models.
Establishment of Patient-Derived Xenografts
-
Tumor Implantation: Fresh tumor tissue obtained from consenting patients is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[2]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Once the initial tumor (P0) reaches the target volume, it is harvested and can be serially passaged into subsequent cohorts of mice for expansion and drug testing.[2]
In Vivo Drug Efficacy Studies
-
Animal Cohorts: Mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.
-
Drug Administration: this compound, or its prodrug Delimotecan, is administered intravenously according to the specified dosing schedule. Control groups receive a vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[1]
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the final tumor volume in the treated group to the control group. Other endpoints may include the rate of complete or partial tumor regression and monitoring for any signs of toxicity, such as body weight loss.[1]
Signaling Pathway
This compound's primary molecular target is topoisomerase I. The inhibition of this enzyme leads to the accumulation of single-strand DNA breaks, which, if not repaired, are converted into double-strand breaks during DNA replication. This triggers a cascade of downstream signaling events characteristic of the DNA damage response (DDR).
Activation of the DDR pathway initiates cell cycle arrest, primarily in the S and G2 phases, to allow for DNA repair. However, if the DNA damage is too extensive, the cell is directed towards programmed cell death, or apoptosis. This targeted induction of apoptosis in rapidly dividing cancer cells is the cornerstone of this compound's therapeutic effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Camptothecin Delivery via Tumor-Derived Exosome for Radiosensitization by Cell Cycle Regulation on Patient-Derived Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity of nanoliposomal irinotecan is governed by tumor deposition and intratumor prodrug conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Handling Guide for T-2513 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of T-2513 hydrochloride, a selective topoisomerase I inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
This compound hydrochloride is a potent cytotoxic agent that functions by stabilizing the topoisomerase I-DNA complex, which inhibits DNA replication and RNA synthesis, ultimately leading to cell death.[1][2][3] Due to its mechanism of action, this compound should be handled with extreme care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound hydrochloride is the consistent and correct use of appropriate personal protective equipment.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. The outer glove should be worn over the gown cuff. | Provides a robust barrier against skin contact and absorption of the cytotoxic agent. |
| Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects against splashes and aerosolized particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization. | Prevents inhalation of airborne particles of the cytotoxic agent. |
Operational and Disposal Plan
All handling of this compound hydrochloride must be performed in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize exposure risk.
Receiving and Storage
| Procedure | Specification |
| Receiving | Inspect the package for any signs of damage or leakage upon arrival. If the package is compromised, implement spill control procedures immediately. |
| Storage | Store this compound hydrochloride in a tightly sealed, clearly labeled container in a dry, cool, and well-ventilated area at -20°C. It should be stored separately from incompatible materials.[1] |
Waste Disposal
| Waste Stream | Disposal Procedure |
| Contaminated PPE | All used gloves, gowns, and other disposable materials should be placed in a designated, sealed, and clearly labeled cytotoxic waste container. |
| Liquid Waste | Aqueous waste containing this compound hydrochloride should be collected in a designated, sealed, and clearly labeled cytotoxic waste container for chemical inactivation or incineration. |
| Solid Waste | Unused or expired this compound hydrochloride and any contaminated labware should be disposed of as cytotoxic waste according to institutional and local regulations, typically via incineration. |
Experimental Protocols
While a specific, published protocol for this compound hydrochloride is not available, the following general procedure for preparing a stock solution for in vitro assays is based on standard practices for handling potent cytotoxic compounds.
Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before starting, ensure the biological safety cabinet is clean and all necessary equipment (calibrated balance, sterile microcentrifuge tubes, pipettes, and tips) is inside.
-
Weighing: Tare a sterile, tared microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound hydrochloride powder inside the BSC.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration. For example, for 1 mg of this compound hydrochloride (MW: 485.96 g/mol ), add approximately 205.8 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, date, and storage temperature. Store aliquots at -20°C or -80°C.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound hydrochloride and a general workflow for its handling and use in a laboratory setting.
Caption: Mechanism of action of this compound hydrochloride.
Caption: General laboratory workflow for handling this compound hydrochloride.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
